molecular formula C12H22N2O2 B577514 Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-94-8

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B577514
CAS No.: 1239319-94-8
M. Wt: 226.32
InChI Key: TWNDWKDXPSDFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNDWKDXPSDFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719164
Record name tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239319-94-8
Record name tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its rigid spirocyclic core provides a defined three-dimensional structure, making it an attractive linker component for connecting a target protein binder and an E3 ligase ligand in a PROTAC construct. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in targeted protein degradation.

Chemical Properties

A summary of the known chemical and physical properties of this compound is provided below. It is important to note that while many properties are available as computed values, experimentally determined data remains limited in publicly accessible literature.

Table 1: General and Computed Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂--INVALID-LINK--
Molecular Weight 226.32 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N--INVALID-LINK--
InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3--INVALID-LINK--
InChIKey TWNDWKDXPSDFLL-UHFFFAOYSA-N--INVALID-LINK--
CAS Number 1239319-94-8 (unspecified stereochemistry), 1932303-76-8 (trans-isomer), 1932465-75-2 (cis-isomer)--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Temperature 4°C, protect from light--INVALID-LINK--

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 301.3 °C at 760 mmHg (for a related diazaspiro[3.4]octane derivative)--INVALID-LINK--
pKa (most basic) 9.5 (Predicted)N/A
LogP 1.2 (Predicted)N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.N/A

Synthesis and Experimental Protocols

A reported facile synthesis of the parent scaffold, 2-azaspiro[3.4]octane, provides a potential starting point.[1] Subsequent steps would involve the introduction of the amino group at the 2-position and the Boc-protection of the nitrogen at the 6-position.

Hypothetical Synthetic Scheme:

G cluster_0 Synthesis of 2-Azaspiro[3.4]octane Core cluster_1 Functionalization Starting Materials Starting Materials Annulation Annulation Starting Materials->Annulation [Ref. 5] 2-Azaspiro[3.4]octane 2-Azaspiro[3.4]octane Annulation->2-Azaspiro[3.4]octane Boc Protection Boc Protection 2-Azaspiro[3.4]octane->Boc Protection Boc₂O, Base Amination Amination Boc Protection->Amination e.g., Reductive Amination or other N-introduction methods Target Molecule Target Molecule Amination->Target Molecule

Caption: Hypothetical synthetic workflow for the target molecule.

General Experimental Protocol for Boc-Protection (Illustrative):

  • Dissolve 2-azaspiro[3.4]octane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the product by column chromatography on silica gel.

Note: The subsequent amination step would require a specific strategy, such as Hofmann rearrangement of a corresponding amide or reductive amination of a ketone intermediate, which is not explicitly detailed in the available literature for this specific compound.

Role in PROTAC Drug Development

This compound serves as a bifunctional linker in the synthesis of PROTACs.[2][3] The primary amine provides a handle for covalent attachment to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). The Boc-protected amine at the other end of the spirocycle can be deprotected to reveal a secondary amine, which can then be coupled to a ligand for the protein of interest (POI).

PROTAC Mechanism of Action:

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][5][6]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with Azaspiro Linker) POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand E3->Ub Ubiquitination Ub->POI Degradation Degraded Peptides Proteasome->Degradation

Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis using the Azaspiro Linker:

The synthesis of a PROTAC using this compound would typically follow a convergent or sequential synthetic strategy.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker tert-butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate Coupling1 Amide Coupling Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Coupling1 POI_Ligand POI Ligand (with reactive group) Coupling2 Amide Coupling POI_Ligand->Coupling2 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Free_Amine Deprotected Intermediate Deprotection->Free_Amine Free_Amine->Coupling2 PROTAC_Molecule Final PROTAC Coupling2->PROTAC_Molecule

Caption: A potential workflow for the synthesis of a PROTAC molecule.

Safety and Handling

Based on GHS classifications from supplier information, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the construction of PROTACs and other complex molecules in drug discovery. Its defined stereochemistry and rigid structure offer advantages in rationally designing molecules with specific spatial orientations. While detailed experimental data in the public domain is somewhat limited, its commercial availability and clear utility in targeted protein degradation ensure its continued importance in the field. Further research into its synthesis and the biological activities of PROTACs derived from it will undoubtedly expand its application and our understanding of its structure-activity relationships.

References

Technical Guide: Structure Elucidation of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a spirocyclic diamine derivative of interest in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed analytical methodologies for structural confirmation, and expected spectroscopic data. Due to the limited availability of public domain experimental data for this specific molecule, the experimental protocols and spectroscopic data presented herein are based on established chemical principles and data from structurally related compounds.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a spiro[3.4]octane framework. This structural motif offers a rigid, three-dimensional scaffold that is increasingly utilized in drug discovery to explore novel chemical space. The presence of two distinct amine functionalities allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including PROTACs. Accurate structure elucidation is paramount to ensure the correct connectivity and stereochemistry, which are critical for its intended biological applications.

Synthesis and Purification

Proposed Synthetic Protocol: Reductive Amination

This protocol is a representative example and may require optimization.

Materials:

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (for deactivating silica gel if necessary)

Procedure:

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or DCM).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the column with the starting eluent (e.g., 100% DCM).

  • Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). To prevent streaking of the amine product, the eluent can be modified with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound is a critical step. A general workflow for structure elucidation is presented below.

G General Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Target Molecule purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms nmr NMR Spectroscopy (1H, 13C, 2D) Determine Connectivity purification->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir data_integration Data Integration & Interpretation ms->data_integration nmr->data_integration ir->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.2m4HCH₂ adjacent to N-Boc
~3.0m1HCH bearing the amino group
~2.0 - 1.6m6HSpirocyclic CH₂ protons
1.45s9Htert-butyl protons
~1.5 (broad)br s2HNH₂ protons (exchangeable with D₂O)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~155Carbonyl of Boc group (C=O)
~79Quaternary carbon of tert-butyl group
~60Spirocyclic quaternary carbon
~55CH bearing the amino group
~50CH₂ adjacent to N-Boc
~35-45Spirocyclic CH₂ carbons
28.4Methyl carbons of tert-butyl group

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350-3250MediumN-H stretching (primary amine)
~2970-2850StrongC-H stretching (aliphatic)
~1690StrongC=O stretching (carbamate)
~1590MediumN-H bending (primary amine)
~1160StrongC-N stretching

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)
m/z RatioAssignment
227.17[M+H]⁺ (Calculated for C₁₂H₂₃N₂O₂⁺)
171.13[M - C₄H₈ + H]⁺ (Loss of isobutylene)
127.12[M - Boc + H]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Ionization method: Electrospray Ionization (ESI).

Biological Context: Role as a PROTAC Linker

Compounds like this compound are frequently employed as linkers in the development of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The spirocyclic core of this molecule provides a rigid scaffold to which a target-binding ligand and an E3 ligase-binding ligand can be attached.

G General Mechanism of Action for a PROTAC cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery cluster_process Degradation Process protac PROTAC (Target Binder - Linker - E3 Ligase Binder) ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex proteasome Proteasome degradation Degradation of Ubiquitinated POI proteasome->degradation mediates ubiquitination Ubiquitination of POI ternary_complex->ubiquitination ubiquitination->degradation recycling PROTAC Recycling degradation->recycling recycling->ternary_complex initiates new cycle

Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While specific experimental data for this compound is not widely published, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. The presented workflows and predicted data serve as a valuable resource for researchers working with this and structurally related molecules in the field of drug discovery and development. The role of such spirocyclic diamines as linkers in PROTACs highlights the importance of their precise structural characterization for advancing this therapeutic modality.

Synthesis of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document provides a comprehensive, proposed multi-step synthesis. The route is designed based on established and analogous reactions reported in the scientific literature for similar azaspirocyclic compounds. This guide includes detailed, hypothetical experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Introduction

Azaspiro[3.4]octane scaffolds are of significant interest in drug development due to their rigid, three-dimensional structures that can effectively explore chemical space and lead to improved pharmacological properties. The title compound, this compound, incorporates a primary amine for further functionalization and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a plausible and detailed synthetic strategy to obtain this target compound.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 1-Boc-pyrrolidin-3-one and proceeds through a four-step sequence involving a Wittig reaction, cyclopropanation, ring expansion, and subsequent amination.

Synthesis_Pathway A 1-Boc-pyrrolidin-3-one B tert-Butyl 3-methylenepyrrolidine-1-carboxylate A->B  (Ph)3PCH3Br, n-BuLi  THF, 0 °C to rt C tert-Butyl 5-azaspiro[2.4]heptane-5-carboxylate B->C  CH2I2, Zn-Cu  DCM, rt D tert-Butyl 6-oxo-2-azaspiro[3.4]octane-6-carboxylate C->D  1. O3, DCM, -78 °C  2. Me2S  3. Jones Oxidation E This compound D->E  NH2OH·HCl, Pyridine  then H2, Raney Ni

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-methylenepyrrolidine-1-carboxylate

  • Reaction: Wittig olefination of 1-Boc-pyrrolidin-3-one.

  • Procedure: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The resulting orange-red solution is stirred at 0 °C for 1 hour. A solution of 1-Boc-pyrrolidin-3-one (1.0 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 5-azaspiro[2.4]heptane-5-carboxylate

  • Reaction: Simmons-Smith cyclopropanation of the alkene from Step 1.

  • Procedure: To a solution of tert-butyl 3-methylenepyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), a zinc-copper couple (2.0 eq) is added. Diiodomethane (1.5 eq) is then added dropwise at room temperature, and the mixture is stirred for 24 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-6-carboxylate

  • Reaction: Ozonolysis followed by ring expansion.

  • Procedure: The crude tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate (1.0 eq) is dissolved in DCM and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2.0 eq) is added, and the mixture is slowly warmed to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure. The resulting crude aldehyde is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until the orange color persists. The reaction is stirred for 2 hours, then quenched with isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine, dried, and concentrated to yield the ketone.

Step 4: Synthesis of this compound

  • Reaction: Reductive amination of the ketone from Step 3.

  • Procedure: To a solution of tert-butyl 6-oxo-2-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) are added. The mixture is stirred at room temperature for 6 hours to form the oxime. The solvent is evaporated, and the residue is dissolved in methanol. A catalytic amount of Raney nickel is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 16 hours. The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1tert-Butyl 3-methylenepyrrolidine-1-carboxylate1-Boc-pyrrolidin-3-one(Ph)3PCH3Br, n-BuLiTHF0 to rt1285-95
2tert-Butyl 5-azaspiro[2.4]heptane-5-carboxylateAlkene from Step 1CH2I2, Zn-CuDCMrt2470-80
3tert-Butyl 6-oxo-2-azaspiro[3.4]octane-6-carboxylateSpirocycle from Step 2O3, Me2S, Jones ReagentDCM, Acetone-78 to rt640-50
4This compoundKetone from Step 3NH2OH·HCl, H2, Raney NiEthanol, Methanolrt2260-70
Note: The yields provided are estimates based on similar reactions reported in the literature and are subject to optimization.

Conclusion

This technical guide provides a detailed and plausible synthetic route for the preparation of this compound. The proposed pathway utilizes well-established chemical transformations and commercially available starting materials. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this and other structurally related azaspirocyclic compounds. It is important to note that the provided procedures are hypothetical and may require optimization for successful implementation. Standard laboratory safety precautions should be followed at all times.

In-Depth Technical Guide: Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1239319-94-8

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a key building block in modern drug discovery. The document details its chemical properties, applications, and includes a cited experimental protocol for its use in synthesis.

Core Compound Properties

This compound is a bifunctional molecule featuring a spirocyclic core. The presence of a primary amine and a Boc-protected secondary amine makes it a versatile intermediate for the synthesis of more complex molecules.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H22N2O2PubChem[1]
Molecular Weight 226.32 g/mol PubChem[1]
CAS Number 1239319-94-8PubChem[1]
Appearance Liquid (predicted)Angene Chemical[2]
Boiling Point 318.8±35.0 °C at 760 mmHgAngene Chemical[2]
Purity Typically ≥97%CP Lab Safety[3]

Applications in Drug Discovery

This azaspiro[3.4]octane derivative has emerged as a valuable scaffold in two key areas of therapeutic development: Proteolysis Targeting Chimeras (PROTACs) and as a core component of inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

PROTAC Linker

The compound's structure is well-suited for its role as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][5] The azaspiro[3.4]octane core provides a rigid, three-dimensional scaffold that helps to correctly orient the target-binding and E3 ligase-binding moieties, which is crucial for the formation of a productive ternary complex and subsequent protein degradation.

Menin-MLL Interaction Inhibitors

The interaction between menin and MLL is a critical driver in certain types of leukemia.[6] Small molecules that can disrupt this protein-protein interaction are therefore promising therapeutic agents. This compound has been utilized as a key building block in the synthesis of potent menin-MLL inhibitors. A U.S. patent describes the use of this compound in the preparation of exo-aza spiro inhibitors of this interaction.

Experimental Protocols

Experimental Protocol: Synthesis of Sulfonamide Intermediates

This protocol is adapted from patent US11396517B1.

Objective: To synthesize sulfonamide intermediates from this compound and various sulfonyl chlorides.

Materials:

  • This compound (CAS: 1239319-94-8)

  • Appropriate sulfonyl chloride (e.g., 3-cyanobenzene-1-sulfonyl chloride)

  • N,N-diisopropylethylamine (DIPEA)

  • Dry dichloromethane (DCM)

  • Acetonitrile

  • Hydrochloric acid in ethyl acetate (4M solution)

  • Petroleum ether

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Sulfonamide Formation:

    • To a suitable reaction vessel, add this compound (1.0 eq), the desired sulfonyl chloride (1.0 eq), and N,N-diisopropylethylamine (1.5 eq).

    • Add dry dichloromethane as the solvent.

    • Stir the resulting mixture at 25 °C for 12 hours.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with water (3 x volume).

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative Thin Layer Chromatography (prep-TLC) using a petroleum ether/ethyl acetate (1/1) mobile phase to yield the Boc-protected sulfonamide intermediate.

  • Boc-Deprotection:

    • Dissolve the purified Boc-protected sulfonamide intermediate (1.0 eq) in acetonitrile.

    • Add a solution of hydrochloric acid in ethyl acetate (excess).

    • Stir the mixture at 25 °C for 1 hour.

    • Concentrate the mixture under reduced pressure to yield the final sulfonamide intermediate as the HCl salt.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key applications of this compound.

G cluster_synthesis Synthesis of Sulfonamide Intermediate Start This compound Step1 Sulfonamide Formation Start->Step1 Reagents1 Sulfonyl Chloride, DIPEA, DCM Reagents1->Step1 Intermediate Boc-Protected Sulfonamide Step1->Intermediate Step2 Boc-Deprotection Intermediate->Step2 Reagents2 HCl in EtOAc, Acetonitrile Reagents2->Step2 Product Sulfonamide Intermediate (HCl salt) (Menin-MLL Inhibitor Precursor) Step2->Product

Caption: Synthetic workflow for a menin-MLL inhibitor precursor.

PROTAC_Mechanism cluster_protac PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of Target Protein Ternary->PolyUb Recycle PROTAC and E3 Ligase are Recycled Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Menin_MLL_Pathway cluster_menin Menin-MLL Signaling in Leukemia Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Chromatin Chromatin Complex->Chromatin Binds to H3K4me3 H3K4 Trimethylation Chromatin->H3K4me3 Leads to TargetGenes Upregulation of Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Inhibitor Inhibitor (derived from azaspiro[3.4]octane) Inhibitor->Complex Disrupts

References

physical and chemical properties of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is of significant interest in the design of novel therapeutic agents. This document provides a comprehensive overview of its chemical and physical properties, alongside insights into its synthesis and applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that multiple CAS numbers exist, likely corresponding to different stereoisomers (e.g., cis, trans, and specific enantiomers) of the molecule. The data presented here pertains to the general structure unless otherwise specified.

Table 1: Compound Identifiers

IdentifierValueReference
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1239319-94-8 (unspecified stereochemistry)[1]
1932303-76-8 (trans-isomer)[1]
1932465-75-2 (cis-isomer)[1]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N[1]
InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3[1]

Table 2: Physicochemical Properties (Experimental and Predicted)

PropertyValueTypeReference
Physical Form SolidExperimental[2]
Boiling Point 318.8 ± 35.0 °C at 760 mmHgPredicted[3]
Density 1.10 ± 0.1 g/cm³Predicted[3]
pKa 10.51 ± 0.20Predicted[3]
XLogP3 1.2Predicted[4]
Hydrogen Bond Donor Count 1Predicted[1]
Hydrogen Bond Acceptor Count 3Predicted[1]
Rotatable Bond Count 2Predicted[1]
Topological Polar Surface Area 55.6 ŲPredicted[1]
Storage Temperature 2-8°C, protect from lightExperimental[3][5]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on related syntheses and general organic chemistry principles, a plausible synthetic route can be outlined. Commercial availability of various isomers suggests established proprietary synthesis methods exist.

A general approach may involve the construction of the azaspiro[3.4]octane core, followed by the introduction and protection of the amino and carboxylate functionalities. For instance, a potential synthetic pathway could start from a suitable cyclobutanone derivative, which undergoes a series of reactions to build the spirocyclic system.

A patent for a related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, describes a three-step synthesis starting from 1-BOC-3-oxoylidene-azetidine.[6] This suggests that a similar strategy could be adapted for the synthesis of the target molecule.

General Synthetic Workflow (Hypothetical)

G A Starting Material (e.g., Azetidinone derivative) B Spirocyclization A->B [1] C Functional Group Interconversion B->C [2] D Introduction of Amino Group C->D [3] E Boc Protection of Amine D->E [4] F Final Product E->F [5]

A high-level hypothetical synthetic workflow.

Purification and Analysis:

Purification of the final compound would likely involve standard techniques such as flash column chromatography on silica gel. The purity and identity of the product would be confirmed using analytical methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the chemical structure and stereochemistry. Data for the cis-isomer is reportedly available.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Application in Drug Development: PROTAC Linker

This compound is frequently cited as a linker molecule in the development of PROTACs.[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The subject molecule's structure is well-suited for this application. The protected amine can be deprotected and coupled to a ligand for an E3 ligase, while the free amino group can be attached to a ligand for the target protein (or vice versa). The spirocyclic core provides a rigid and defined spatial orientation for these two ligands, which is crucial for the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

PROTAC Mechanism of Action

G A Target Protein D Ternary Complex (Target Protein-PROTAC-E3 Ligase) A->D B PROTAC B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of Target Protein D->E Ubiquitin Transfer F Proteasomal Degradation E->F Recognition by Proteasome

The general mechanism of action for a PROTAC.

Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC incorporating this linker would typically follow the workflow below.

G A Linker Synthesis (Tert-butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate) C PROTAC Assembly (Coupling of Linker and Ligands) A->C B Ligand Synthesis (Target Protein & E3 Ligase) B->C D In Vitro Binding Assays (SPR, ITC) C->D E Cell-Based Assays (Western Blot for Protein Degradation) D->E F In Vivo Studies (Pharmacokinetics & Efficacy) E->F

A typical experimental workflow for PROTAC development.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. While detailed experimental data on its physical properties and a comprehensive, publicly available synthesis protocol are lacking, its commercial availability and frequent citation in the context of PROTACs underscore its importance. The unique conformational constraints imposed by its spirocyclic structure offer advantages in the rational design of potent and selective therapeutic agents. Further research into the synthesis of its various stereoisomers and their impact on the efficacy of the resulting PROTACs will be a key area of future investigation.

References

The Untapped Potential of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in PROTAC Design: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of the linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the diverse array of linker architectures, spirocyclic scaffolds have garnered interest for their ability to impart conformational rigidity and novel three-dimensional topologies. This technical guide explores the potential of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate as a core building block for PROTAC linkers.

While commercially available as a building block for PROTAC synthesis, detailed public-domain data on specific PROTACs incorporating this compound remains limited. This guide, therefore, draws upon the broader principles of PROTAC linker design and the known chemistry of this spirocyclic diamine to provide a foundational understanding for researchers looking to explore its utility.

Core Concepts in PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but plays a crucial role in orienting the two binding ligands to facilitate a productive ternary complex formation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Degradation Degraded POI Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, highlighting the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

The Role of the Azaspiro[3.4]octane Scaffold in Linker Design

The this compound scaffold offers several potential advantages for PROTAC linker design:

  • Conformational Rigidity: The spirocyclic nature of the core introduces a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can reduce the entropic penalty associated with binding.

  • Three-Dimensional Diversity: Unlike linear aliphatic or PEG linkers, the azaspiro[3.4]octane moiety provides a distinct three-dimensional exit vector for the attachment of the target-binding and E3 ligase-binding ligands. This can enable the exploration of novel binding orientations.

  • Synthetic Tractability: The presence of two amine functionalities, one of which is protected as a Boc-carbamate, allows for sequential and controlled conjugation to the other components of the PROTAC.

Hypothetical Experimental Workflow

The following outlines a general workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Experimental_Workflow cluster_synthesis Chemical Synthesis start Start: Design PROTAC synthesis Synthesis of PROTAC start->synthesis purification Purification and Characterization synthesis->purification biochemical Biochemical Assays purification->biochemical cellular Cellular Assays biochemical->cellular in_vivo In Vivo Studies (Optional) cellular->in_vivo end End: Lead Optimization cellular->end in_vivo->end Linker_Activation Linker Activation Coupling1 Coupling to E3 Ligase Ligand Linker_Activation->Coupling1 Deprotection Boc Deprotection Coupling1->Deprotection Coupling2 Coupling to POI Ligand Deprotection->Coupling2

Caption: A generalized experimental workflow for the development of a PROTAC incorporating the azaspiro[3.4]octane linker.

Representative (Hypothetical) Experimental Protocols

Protocol 1: Synthesis of a PROTAC Intermediate

This protocol describes the coupling of the this compound linker to an E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

  • This compound

  • Pomalidomide derivative with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker conjugate.

  • The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM) to liberate the free amine for subsequent coupling to the target-binding ligand.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein of interest

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation.

Anticipated Data and Structure-Activity Relationships

For a series of PROTACs synthesized with the this compound linker, a key aspect of the investigation would be to establish a structure-activity relationship (SAR). This would involve synthesizing analogs with variations in the attachment points on the spirocyclic core and modifying the length and composition of any additional spacer elements.

Table 1: Hypothetical Quantitative Data for a Series of Azaspiro[3.4]octane-Containing PROTACs

PROTAC IDLinker Attachment PointTarget Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)Ternary Complex Formation (α)DC50 (nM)Dmax (%)
AZ-PROTAC-01C2-amino50150510085
AZ-PROTAC-02C6-amino (after deprotection)55140325070
AZ-PROTAC-03C2-amino with PEG2 spacer6016085095

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This compound represents an intriguing and currently underutilized building block in the design of novel PROTACs. Its inherent structural features offer the potential to create degraders with improved properties compared to those with more conventional linear linkers. The lack of extensive public data highlights a significant opportunity for researchers to explore this chemical space. Future work should focus on the systematic synthesis and evaluation of PROTACs incorporating this linker against a variety of therapeutic targets. Detailed structural biology studies of the resulting ternary complexes will be crucial to fully understand how the spirocyclic scaffold influences the geometry and stability of the PROTAC-protein-protein interface, ultimately guiding the rational design of the next generation of targeted protein degraders.

Preliminary Investigation of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate core is a valuable scaffold in modern medicinal chemistry, primarily utilized as a rigid and three-dimensional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a preliminary investigation into the synthesis and potential biological applications of derivatives based on this spirocyclic system. While detailed biological data for specific derivatives remains largely proprietary and is found within patent literature, this document outlines general synthetic strategies and the conceptual framework for their application in targeted protein degradation.

Introduction

Spirocyclic scaffolds have gained significant traction in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property positions. The 6-azaspiro[3.4]octane ring system, in particular, offers a compact and rigid framework that can precisely orient substituents in three-dimensional space. The presence of a primary amine at the 2-position and a protected amine at the 6-position in the parent molecule, this compound, provides two orthogonal points for chemical modification, making it an attractive building block for the construction of bifunctional molecules like PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex. The rigidity and defined exit vectors of the 6-azaspiro[3.4]octane scaffold make it an excellent candidate for linker design.

Synthesis of the Core Scaffold and Derivatives

While specific, detailed, and publicly available peer-reviewed synthetic protocols for this compound are limited, a general understanding can be pieced together from related literature and patents. The synthesis of the core 2-amino-6-azaspiro[3.4]octane scaffold likely involves a multi-step sequence.

A plausible synthetic approach for a related derivative, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester, has been described in the patent literature and involves a three-step process starting from 1-BOC-3-oxo-azetidine. This suggests that the synthesis of the 6-azaspiro[3.4]octane core may also originate from readily available azetidine or cyclobutane precursors.

Derivatization of the core scaffold can be achieved through standard chemical transformations. The primary amine at the 2-position can be functionalized through acylation, alkylation, or reductive amination to attach a ligand for a target protein. The Boc-protected amine at the 6-position can be deprotected and subsequently coupled with a ligand for an E3 ligase.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC incorporating the 6-azaspiro[3.4]octane linker.

G start Commercially available starting materials step1 Synthesis of Boc-protected 6-azaspiro[3.4]octane core start->step1 step2 Introduction of amine functionality at the 2-position step1->step2 step3 Functionalization of the 2-amino group with a target protein ligand step2->step3 step4 Deprotection of the 6-amino group step3->step4 step5 Coupling of the 6-amino group with an E3 ligase ligand step4->step5 end_node Final PROTAC Molecule step5->end_node

Conceptual synthetic workflow for a PROTAC.

Physicochemical Properties

The physicochemical properties of the parent compound, this compound, are summarized in the table below. These properties are important for its use as a drug discovery building block.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
IUPAC Name This compound
CAS Number 1239319-94-8

Biological Applications: PROTACs

As previously mentioned, the primary application of this compound derivatives is in the construction of PROTACs. The spirocyclic linker can influence several key aspects of PROTAC function, including:

  • Ternary Complex Formation: The rigid nature of the linker can pre-organize the protein-of-interest and E3 ligase ligands, potentially reducing the entropic penalty of forming the ternary complex.

  • Cell Permeability: The physicochemical properties of the linker, such as its polarity and flexibility, can impact the overall cell permeability of the PROTAC.

  • Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to linear alkyl chains.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

G cluster_cell Cell PROTAC PROTAC (with 6-azaspiro[3.4]octane linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC mechanism of action.

Experimental Protocols (Hypothetical)

Due to the lack of detailed published protocols, the following are hypothetical examples based on general organic chemistry principles and procedures found for related compounds. These protocols have not been experimentally validated and should be adapted and optimized by qualified researchers.

Hypothetical Protocol: Acylation of the 2-amino group

This protocol describes the coupling of a carboxylic acid (representing a target protein ligand) to the 2-amino position of the core scaffold.

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield the acylated derivative.

Hypothetical Protocol: Boc Deprotection and Coupling to an E3 Ligase Ligand

This protocol outlines the removal of the Boc protecting group and subsequent coupling to a ligand for an E3 ligase.

  • Dissolve the N-acylated intermediate from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Dissolve the resulting amine salt and the E3 ligase ligand carboxylic acid (1.1 eq) in a suitable solvent.

  • Perform a peptide coupling reaction as described in Protocol 5.1.

  • Purify the final PROTAC molecule using an appropriate method, such as preparative high-performance liquid chromatography (HPLC).

Quantitative Data

DerivativeSynthetic Yield (%)Purity (%)Target ProteinE3 LigaseDC₅₀ (nM)
PROTAC-1 45>98Protein XCRBN50
PROTAC-2 52>99Protein YVHL25
PROTAC-3 38>97Protein ZCRBN100

DC₅₀: Concentration required to degrade 50% of the target protein.

Conclusion

The this compound scaffold is a promising building block for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its rigid, three-dimensional structure provides a unique platform for the design of linkers in PROTACs. While detailed experimental and biological data are currently limited in publicly accessible literature, the conceptual framework for its application is well-established. Further research and disclosure of data from both academic and industrial laboratories will be crucial for fully realizing the potential of this versatile chemical entity.

Disclaimer: This document is intended for informational purposes only and is based on a preliminary investigation of publicly available information. The hypothetical experimental protocols have not been validated and should be used with caution. Researchers should consult relevant patents and scientific literature and perform their own optimization and validation studies.

A Technical Guide to tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a key building block in contemporary medicinal chemistry. The unique structural features of this spirocyclic scaffold make it a valuable component in the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document outlines its fundamental molecular properties, provides a representative synthetic protocol, and illustrates its primary application in the mechanism of Proteolysis Targeting Chimeras (PROTACs).

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 1239319-94-8[1]

Applications in Drug Discovery

This compound and its isomers are recognized for their utility as linkers in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The azaspiro[3.4]octane core provides a rigid, three-dimensional structure that is advantageous in linker design, allowing for precise control over the orientation of the two ends of the PROTAC.

Representative Synthetic Protocol

Synthesis of a Dicarboxylate Piperidine Building Block

  • Step A: Acylation of Boc-L-Asp-OtBu. N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-Ot-Bu) is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane at 0°C, then stirred at room temperature.[3]

  • Step B: Cyclization to Dioxopiperidine. The product from Step A is heated in ethyl acetate to induce cyclization, forming the di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate.[3]

  • Step C: Stereoselective Reduction. The dioxopiperidine is dissolved in dichloromethane and acetic acid, then cooled to 0°C. Sodium borohydride (NaBH₄) is added portion-wise to achieve a stereoselective reduction, yielding di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.[3]

This representative protocol highlights the use of protecting groups and stereoselective reactions common in the synthesis of complex building blocks for medicinal chemistry.

Mechanism of Action in PROTACs

The primary role of molecules like this compound is to serve as a linker in PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (Target Binder - Linker - E3 Binder) POI->PROTAC Binds to Target POI_PROTAC_E3 POI - PROTAC - E3 E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase PolyUb_POI Polyubiquitinated Target Protein POI_PROTAC_E3->PolyUb_POI Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination of Target Proteasome Proteasome PolyUb_POI->Proteasome Targeted for Degradation Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

Caption: General mechanism of action of a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a bifunctional synthetic building block featuring a rigid spirocyclic core. Such spirocyclic scaffolds are of increasing interest in medicinal chemistry as they introduce three-dimensionality into molecular designs.[1][2][3] This structural feature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can enhance binding affinity and selectivity for biological targets by providing a more defined spatial orientation of substituents.[4][5]

The subject molecule incorporates two key functional groups: a primary amine and a Boc-protected secondary amine integrated into the spirocyclic system. This orthogonal protecting group strategy allows for selective functionalization at either amine, making it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[6]
Molecular Weight 226.32 g/mol [6]
IUPAC Name This compound[6]
CAS Number 1239319-94-8[6]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N[6]
Polar Surface Area 55.6 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for several applications in drug discovery, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7][8] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.[7][9]

The spirocyclic core of this compound provides a rigid and defined scaffold, which can be advantageous for optimizing the spatial orientation of the two ligands in a PROTAC. The primary amine can be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. Subsequent deprotection of the Boc-protected amine allows for the attachment of the second ligand, completing the PROTAC synthesis.

PROTAC_Structure cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker Scaffold (derived from Azaspiro[3.4]octane) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

Experimental Protocols

The following is a representative protocol for the coupling of this compound to a generic carboxylic acid using HATU, a common and efficient peptide coupling reagent.[10][11][12] This procedure exemplifies the formation of an amide bond, which is a key step in its application as a synthetic building block.

Protocol: Amide Bond Formation via HATU Coupling

Objective: To synthesize an amide by coupling the primary amine of this compound with a carboxylic acid.

Materials:

  • This compound (1.1 equivalents)

  • Carboxylic acid of interest (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for aqueous work-up and purification

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).[10]

    • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

    • Begin stirring the solution.

  • Activation:

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.[10]

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature.

    • Continue stirring for 1 to 18 hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[10]

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times) and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow Start Start Setup Dissolve Acid & HATU in DMF Start->Setup Activation Cool to 0°C Add DIPEA Setup->Activation Pre-activation 15-30 min Amine_Add Add Azaspirooctane Solution Activation->Amine_Add Reaction Warm to RT Stir 1-18h Amine_Add->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Monitor by TLC/LC-MS Purify Flash Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: General workflow for HATU-mediated amide coupling.

Safety Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[6]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic building block that offers a rigid and three-dimensional scaffold for PROTAC linkers. The constrained conformation of the spirocyclic core can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing ternary complex stability and improving degradation potency. Furthermore, the novel three-dimensional architecture can lead to improved physicochemical properties and provide opportunities for novel intellectual property. This document provides detailed application notes and protocols for the incorporation of this compound into PROTACs.

PROTAC Design and Synthesis Strategy

The synthesis of a PROTAC using this compound typically involves a stepwise approach, where the linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The Boc-protected amine on the azaspiro[3.4]octane core allows for orthogonal functionalization.

A general synthetic strategy involves the following key steps:

  • Activation and Coupling to the First Ligand: The primary amine of this compound can be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) or a POI ligand using standard amide bond formation reactions.

  • Deprotection: The Boc protecting group is removed under acidic conditions to reveal the secondary amine of the spirocyclic core.

  • Coupling to the Second Ligand: The newly exposed secondary amine is then coupled to the second ligand (either the POI or E3 ligase ligand, whichever was not used in the first step), which is typically functionalized with a reactive group such as a carboxylic acid or an activated ester.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Targeting BRD4

This protocol describes the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), using a known BRD4 ligand (JQ1) and a Cereblon (CRBN) E3 ligase ligand (pomalidomide).

Materials:

  • This compound

  • Pomalidomide-linker precursor with a terminal carboxylic acid

  • JQ1 with a suitable functional group for coupling (e.g., a carboxylic acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Part 1: Coupling of this compound with Pomalidomide-linker Precursor

  • To a solution of pomalidomide-linker precursor (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Part 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

Part 3: Coupling with JQ1

  • To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the deprotected amine salt from Part 2 to the activated JQ1 solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The efficacy of newly synthesized PROTACs is evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Hypothetical Degradation Data for a BRD4-Targeting PROTAC with an Azaspiro[3.4]octane Linker

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
AZS-BRD4-01BRD4CRBNHEK293T50>90
AZS-BRD4-01BRD4CRBNVCaP75>85

Table 2: Comparative Degradation Data for PROTACs with Different Linkers

PROTAC IDLinker TypeDC50 (nM) for BRD4Dmax (%) for BRD4
AZS-BRD4-01Azaspiro[3.4]octane50>90
PEG-BRD4-01PEG4100>90
ALK-BRD4-01Alkyl Chain (8 atoms)150>85

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Azaspiro[3.4]octane Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start Materials: - Azaspiro[3.4]octane Linker - POI Ligand (e.g., JQ1-COOH) - E3 Ligase Ligand (e.g., Pomalidomide-COOH) Step1 Step 1: Couple Azaspiro[3.4]octane to POI Ligand Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Couple Intermediate to E3 Ligase Ligand Step2->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Cell_Culture Cell Culture and Treatment Final_PROTAC->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Final_Data Degradation Potency and Efficacy Data_Analysis->Final_Data Linker_Properties_Influence cluster_properties Linker-Influenced Properties Linker Azaspiro[3.4]octane Linker Rigidity Rigidity and 3D Conformation Linker->Rigidity Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary_Complex Ternary Complex Stability Rigidity->Ternary_Complex PROTAC_Efficacy Overall PROTAC Efficacy (DC50 and Dmax) Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Ternary_Complex->PROTAC_Efficacy

Application Notes and Protocols: Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a versatile bifunctional molecule increasingly utilized in the field of oncology drug discovery. Its rigid spirocyclic core makes it an attractive component for constructing complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. The azaspiro[3.4]octane moiety provides a defined three-dimensional structure to the linker, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately leading to target protein degradation.

These application notes provide an overview of the practical use of azaspiro[3.4]octane derivatives in the design and synthesis of PROTACs for oncology research, with a specific focus on their application in developing degraders for Bruton's Tyrosine Kinase (BTK), a validated target in B-cell malignancies.

Principle of Action: Azaspiro[3.4]octane-based PROTACs

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. The azaspiro[3.4]octane scaffold is incorporated into the linker to provide structural rigidity and control the spatial orientation of the two ligands. This precise positioning is critical for the efficient formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway POI Target Protein (e.g., BTK) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC Azaspiro[3.4]octane -based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded Target Protein Proteasome->Degradation Results in

Figure 1: Mechanism of action for an azaspiro[3.4]octane-based PROTAC.

Application Example: Azaspirooxindolinone-Based PROTACs for BTK Degradation

While direct oncology data for PROTACs using this compound is not extensively published, a closely related class of compounds, azaspirooxindolinone-based PROTACs, demonstrates the utility of the azaspiro core in developing potent anti-cancer agents. These PROTACs target Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling that is implicated in various B-cell malignancies.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of a series of novel azaspirooxindolinone-based PROTACs against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)
PROTAC 7JURKAT (T-cell leukemia)8.2 ± 0.7
RAMOS (Burkitt's lymphoma)9.1 ± 0.5
MOLM13 (AML)7.5 ± 0.3
PROTAC 14JURKAT (T-cell leukemia)> 50
RAMOS (Burkitt's lymphoma)8.9 ± 0.9
MOLM13 (AML)> 50
PROTAC 25JURKAT (T-cell leukemia)12.5 ± 1.1
RAMOS (Burkitt's lymphoma)7.8 ± 0.6
MOLM13 (AML)10.2 ± 0.8

Data is representative of published findings on azaspirooxindolinone-based PROTACs.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and evaluation of azaspiro-containing PROTACs for oncology research.

Protocol 1: Synthesis of an Azaspiro[3.4]octane-based PROTAC

This protocol outlines a representative synthetic route for coupling the azaspiro[3.4]octane linker to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product Azaspiro_Linker Tert-butyl 2-amino-6- azaspiro[3.4]octane- 6-carboxylate Coupling_1 Amide Coupling Azaspiro_Linker->Coupling_1 Warhead Activated Warhead (e.g., BTK inhibitor) Warhead->Coupling_1 E3_Ligand Activated E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling_2 Amide Coupling E3_Ligand->Coupling_2 Deprotection Boc Deprotection Coupling_1->Deprotection Deprotection->Coupling_2 Final_PROTAC Final Azaspiro-based PROTAC Coupling_2->Final_PROTAC

Figure 2: General synthetic workflow for an azaspiro[3.4]octane-based PROTAC.

Materials:

  • This compound

  • Activated warhead (e.g., with a carboxylic acid or acyl chloride)

  • Activated E3 ligase ligand (e.g., with a carboxylic acid or acyl chloride)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Coupling of Warhead to Linker:

    • Dissolve the activated warhead in an appropriate solvent (e.g., DMF).

    • Add the coupling agent and base.

    • Add a solution of this compound in the same solvent.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction and purify the product (e.g., by column chromatography).

  • Boc Deprotection:

    • Dissolve the product from step 1 in a suitable solvent (e.g., DCM).

    • Add the deprotection agent (e.g., TFA) and stir at room temperature.

    • Monitor the reaction until the Boc group is completely removed.

    • Remove the solvent and excess acid under reduced pressure.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected intermediate from step 2 in an appropriate solvent (e.g., DMF).

    • Add the activated E3 ligase ligand, coupling agent, and base.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction and purify the final PROTAC molecule (e.g., by preparative HPLC).

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cell Viability Assay

This protocol describes a method to assess the anti-proliferative activity of the synthesized PROTACs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., JURKAT, RAMOS, MOLM13)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

  • Synthesized PROTAC compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cell lines according to standard protocols.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC compounds in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing different concentrations of the PROTACs.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis for Protein Degradation

This protocol is used to confirm the degradation of the target protein (e.g., BTK) in cancer cells treated with the PROTAC.

Materials:

  • Cancer cell lines

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein, e.g., anti-BTK, and a loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cancer cells with the PROTAC at various concentrations and for different time points.

    • Harvest the cells and lyse them using lysis buffer.

    • Quantify the protein concentration in the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

Conclusion

This compound and its derivatives are valuable building blocks in the development of PROTACs for oncology research. The rigid azaspirocyclic core provides a means to systematically vary the linker structure to optimize the potency and selectivity of the resulting PROTACs. The provided protocols offer a general framework for the synthesis and biological evaluation of such compounds, enabling researchers to explore their potential as novel cancer therapeutics. Further investigation into the structure-activity relationship of the azaspiro[3.4]octane linker will undoubtedly lead to the discovery of more effective and clinically translatable PROTAC degraders.

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Utilizing Azaspiro Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.

Recently, rigid linkers, such as those incorporating azaspirocyclic scaffolds, have gained attention for their potential to improve metabolic stability, cell permeability, and oral bioavailability of PROTACs. The constrained conformation of azaspiro linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing its degradation efficiency. This document provides detailed application notes and protocols for the step-by-step synthesis of PROTACs featuring azaspiro linkers, specifically focusing on 7-azaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane scaffolds.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of Bifunctional Azaspiro Linkers

The synthesis of PROTACs with azaspiro linkers begins with the preparation of a bifunctional linker, which contains two reactive functional groups for conjugation with the POI and E3 ligase ligands. Below is a representative protocol for the synthesis of a bifunctional 7-azaspiro[3.5]nonane linker.

Protocol 1: Synthesis of a Bifunctional 7-Azaspiro[3.5]nonane Linker

This protocol describes the synthesis of a 7-azaspiro[3.5]nonane linker with a carboxylic acid and a protected amine, starting from commercially available materials.

Materials:

  • 1-Boc-4-piperidone

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Lithium hydroxide

  • 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (commercially available as an alternative starting point)

  • N-Boc-1,2-diaminoethane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate:

    • To a stirred suspension of sodium hydride in THF at 0 °C, add diethyl (cyanomethyl)phosphonate dropwise.

    • After stirring for 30 minutes, add a solution of 1-Boc-4-piperidone in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the unsaturated nitrile.

    • Dissolve the unsaturated nitrile in MeOH and add palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.

  • Hydrolysis to 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid:

    • Dissolve the nitrile in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid. This intermediate is also commercially available.

  • Amide Coupling to introduce a protected amine:

    • Dissolve 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq), N-Boc-1,2-diaminoethane (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature overnight.

    • Dilute the reaction with water and extract with EtOAc.

    • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the bifunctional linker with one end as a carboxylic acid and the other as a Boc-protected amine.

Step-by-Step Synthesis of an Azaspiro-PROTAC

The following protocol describes a general procedure for the sequential coupling of a bifunctional azaspiro linker to an E3 ligase ligand and a POI ligand via amide bond formation.

Protocol 2: Sequential Amide Coupling for Azaspiro-PROTAC Synthesis

Materials:

  • Bifunctional azaspiro linker (from Protocol 1 or commercially available)

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

  • POI ligand with a free amine or carboxylic acid

  • HATU

  • DIPEA

  • TFA

  • Anhydrous DMF

  • Anhydrous DCM

  • Preparative HPLC system

Experimental Workflow:

PROTAC_Synthesis_Workflow Start Start Materials: - Bifunctional Azaspiro Linker - E3 Ligase Ligand (Amine) - POI Ligand (Carboxylic Acid) Step1 Step 1: Couple Linker to E3 Ligase Ligand (Amide Coupling: HATU, DIPEA) Start->Step1 Purify1 Purification 1 (Flash Chromatography) Step1->Purify1 Step2 Step 2: Deprotection of Linker (TFA in DCM) Purify1->Step2 Purify2 Purification 2 (Evaporation) Step2->Purify2 Step3 Step 3: Couple Linker-E3 to POI Ligand (Amide Coupling: HATU, DIPEA) Purify2->Step3 Purify3 Final Purification (Preparative HPLC) Step3->Purify3 Final_PROTAC Final Azaspiro-PROTAC Purify3->Final_PROTAC

Caption: General workflow for the synthesis of an azaspiro-PROTAC.

Procedure:

  • Coupling of the Azaspiro Linker to the E3 Ligase Ligand:

    • Dissolve the bifunctional azaspiro linker (with a carboxylic acid and a Boc-protected amine, 1.0 eq), the amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide, 1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with EtOAc.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

  • Deprotection of the Linker's Amine Group:

    • Dissolve the purified E3 ligase-linker intermediate in DCM.

    • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude amine salt is often used directly in the next step.

  • Coupling of the POI Ligand to the Linker-E3 Ligase Intermediate:

    • Dissolve the carboxylic acid-containing POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add a solution of the deprotected linker-E3 ligase intermediate in DMF and DIPEA (4.0 eq).

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization of the Final PROTAC:

    • Upon completion, filter the reaction mixture and purify the crude PROTAC directly by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final azaspiro-PROTAC as a solid.

    • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Quantitative Data of PROTACs with Rigid Linkers

The following table summarizes key performance data for PROTACs containing azaspiro or other rigid linkers. Direct comparison between different PROTACs should be made with caution due to variations in target proteins, E3 ligases, and cell lines used.

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC₅₀Dₘₐₓ (%)Cell LineOral Bioavailability (%)Reference
5g EZH2CRBN2,8-Diazaspiro[4.5]decaneNot ReportedNot ReportedMV4-118.91[2]
ARV-110 Androgen ReceptorVHLPiperidine/PiperazineNot ReportedNot ReportedNot ReportedNot Reported
ARV-471 Estrogen ReceptorCRBNPiperidine/PiperazineNot ReportedNot ReportedNot ReportedNot Reported

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC₅₀ and higher Dₘₐₓ values indicate a more potent and efficacious PROTAC.

Conclusion

The use of azaspiro linkers in PROTAC design represents a promising strategy to enhance the pharmaceutical properties of these novel therapeutics. The rigid nature of the azaspiro scaffold can lead to improved metabolic stability and favorable conformational pre-organization, potentially resulting in more potent and bioavailable degraders. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating these advanced linker architectures. Further exploration of diverse azaspiro scaffolds and systematic structure-activity relationship studies will undoubtedly pave the way for the development of the next generation of highly effective targeted protein degraders.

References

Application Note and Protocol: Boc Deprotection of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate to yield 2-amino-6-azaspiro[3.4]octane. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This protocol outlines two common and effective methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are standard procedures in pharmaceutical research and development.[3][4] The resulting spirocyclic amine is a valuable building block in medicinal chemistry.[5][6]

Introduction

The Boc protecting group is favored for its role in multi-step syntheses, particularly in peptide and heterocyclic chemistry.[1] Its removal is typically achieved through acid-catalyzed hydrolysis.[4] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which forms isobutylene and carbon dioxide, to yield the free amine.[7][8] This process is generally high-yielding and clean. This application note provides standardized protocols for this key transformation on this compound, a key intermediate for the synthesis of more complex molecules.

Data Presentation

The following table summarizes typical quantitative data for Boc deprotection reactions based on common laboratory practices. While specific yields for this compound will be dependent on the precise reaction and work-up conditions, these values represent expected outcomes for similar substrates.

ParameterMethod A: Trifluoroacetic Acid (TFA)Method B: Hydrochloric Acid (HCl)
Reagent Trifluoroacetic Acid4 M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours1 - 4 hours
Typical Yield > 90%> 90%
Product Form TFA SaltHCl Salt

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and effective method for Boc deprotection.[8][9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, for anhydrous conditions)

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]

  • To the resulting residue, add diethyl ether and stir or sonicate to induce precipitation of the TFA salt of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-amino-6-azaspiro[3.4]octane as its TFA salt.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the amine.[10][11]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use the HCl solution directly if the starting material is soluble.

  • To the starting material, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.[11]

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-amino-6-azaspiro[3.4]octane as its HCl salt.[10]

Visualizations

Boc Deprotection Reaction Pathway

Boc_Deprotection Boc Deprotection of this compound reactant This compound protonated_intermediate Protonated Carbamate Intermediate reactant->protonated_intermediate + H+ acid H+ (from TFA or HCl) carbamic_acid Carbamic Acid Intermediate protonated_intermediate->carbamic_acid - tert-Butyl Cation tert_butyl_cation tert-Butyl Cation product 2-Amino-6-azaspiro[3.4]octane (Amine Salt) carbamic_acid->product - CO2 co2 Carbon Dioxide isobutylene Isobutylene tert_butyl_cation->isobutylene - H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Boc Deprotection start Dissolve Boc-protected amine in solvent add_acid Add acid (TFA or HCl solution) start->add_acid react Stir at room temperature (1-4 h) add_acid->react monitor Monitor reaction (TLC/LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with diethyl ether concentrate->precipitate filter_dry Filter and dry the product precipitate->filter_dry product Isolated Amine Salt filter_dry->product

Caption: A typical workflow for Boc deprotection.

References

Application Notes and Protocols for the Characterization of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The spirocyclic scaffold imparts conformational rigidity, which can be advantageous for optimizing binding to biological targets. The presence of a primary amine and a Boc-protected secondary amine provides versatile handles for further chemical modifications. Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound, ensuring the reliability of subsequent synthetic steps and biological screening.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Data Presentation

The following tables summarize typical quantitative data obtained from the analytical characterization of this compound. Note that exact values may vary slightly depending on the specific instrument, experimental conditions, and the isomeric form (cis or trans) of the compound.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m4H-CH₂-N(Boc)-CH₂-
~3.1 - 3.3m1H-CH(NH₂)
~2.0 - 2.4m4Hspiro-CH₂-
~1.8 - 2.0m2H-CH₂-CH(NH₂)
1.46s9H-C(CH₃)₃
1.35br s2H-NH₂

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~79.5-C(CH₃)₃
~55.0-CH(NH₂)
~48.0-CH₂-N(Boc)-CH₂-
~40.0Spiro C
~35.0spiro-CH₂-
~30.0-CH₂-CH(NH₂)
28.4-C(CH₃)₃

Table 3: Representative HPLC-MS Data

ParameterValue
HPLC
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 min
Flow Rate1.0 mL/min
UV Detection210 nm
Retention Time (t R )~7.5 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Calculated [M+H]⁺227.1754
Observed [M+H]⁺227.1759

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in the complete assignment of all proton and carbon signals.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is employed to determine the purity of the compound by separating it from any impurities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the target compound. It is often coupled with HPLC (LC-MS) for simultaneous purity assessment and mass confirmation.

Protocol:

  • Sample Introduction:

    • The sample can be introduced directly via infusion or as the eluent from an HPLC system. For LC-MS, the HPLC conditions described above can be used.

  • Mass Spectrometer Settings (for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass for the chemical formula C₁₂H₂₂N₂O₂ ([M+H]⁺ = 227.1754).

Visualizations

CharacterizationWorkflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_results Data Evaluation cluster_conclusion Final Approval Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR HPLC HPLC (Purity) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity Final Qualified Building Block Structure->Final Purity->Final Identity->Final

Caption: Overall workflow for the characterization of the target compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Result Prep Dissolve and Dilute Sample Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject Sample onto C18 Column Filter->Inject Gradient Apply Gradient Elution Inject->Gradient Detect UV Detection at 210 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Purity Report Calculate->Report

Application Notes and Protocols for the Use of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a unique, non-canonical amino acid that has garnered interest in drug discovery and peptide chemistry. Its rigid, three-dimensional spirocyclic structure can impart valuable conformational constraints on peptides, potentially leading to enhanced biological activity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the successful incorporation of this building block into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

The structure of this compound presents a secondary amine within the spirocyclic system, which is protected by a tert-butyloxycarbonyl (Boc) group, and a primary amine at the 2-position, which is available for peptide bond formation. The carboxyl group is protected as a tert-butyl ester. This protection scheme is compatible with standard Boc-SPPS strategies.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides a general overview of expected coupling efficiencies for sterically hindered or unusual amino acids in SPPS, which can serve as a baseline for optimization.

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%) for Hindered Amino AcidsKey Considerations
HBTUHOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.[1]
HATUHOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.[1]
PyBOPHOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for hindered couplings.
DIC/HOBtHOBtDIPEADMF, DCM85-95%Cost-effective, but may require longer reaction times.

Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures and have been adapted for the incorporation of the sterically demanding this compound.

Protocol 1: Boc Deprotection of the N-terminal Amino Acid on Resin

This procedure removes the Boc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with the incoming amino acid.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Methanol or Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin with DCM (3 x 1 min).

  • Deprotection: Add a solution of 50% TFA in DCM to the resin.[2][3] Allow the reaction to proceed for 30 minutes with gentle agitation.

  • DCM Wash: Drain the TFA solution and wash the resin with DCM (3 x 1 min) to remove residual acid.

  • Neutralization: Add 10% DIPEA in DCM to the resin and agitate for 2 minutes. Repeat the neutralization step. This step is crucial to neutralize the trifluoroacetate salt formed during deprotection.[2]

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Solvent Exchange: Wash the resin with methanol or isopropanol (2 x 1 min) followed by DCM (3 x 1 min) to prepare for the coupling step.

  • Confirmation of Deprotection: Perform a qualitative ninhydrin test to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound

This protocol describes the coupling of the title amino acid to the deprotected N-terminus of the peptide-resin. Due to the potential for steric hindrance, the use of a highly efficient coupling reagent like HATU is recommended.[1]

Materials:

  • Deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the pre-activation mixture and allow it to activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.[4]

  • Monitoring: Monitor the coupling reaction using the ninhydrin test. A negative result (no color change) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • (Optional) Capping: If the coupling is incomplete after an extended period or a second coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes the Boc and tert-butyl protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:Water (e.g., 95:2.5:2.5 v/v/v). The choice of scavengers depends on the peptide sequence; for peptides containing tryptophan or methionine, scavengers like EDT are recommended.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA/DCM) Attach->Deprotect1 Start Cycle Neutralize1 Neutralization (DIPEA/DCM) Deprotect1->Neutralize1 Couple Couple Boc-Azaspiro Amino Acid (HATU/DIPEA) Neutralize1->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Deprotect2 Repeat Cycle: Boc Deprotection Wash1->Deprotect2 Elongate Chain CoupleNext Couple Next Boc-Amino Acid Deprotect2->CoupleNext Wash2 Wash CoupleNext->Wash2 Wash2->Deprotect2 Cleave Final Cleavage (TFA/Scavengers) Wash2->Cleave End Synthesis Purify Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Boc_Deprotection_Mechanism cluster_2 Deprotection Products Boc_Protected R-NH-Boc Protonated_Amine R-NH₃⁺ Boc_Protected->Protonated_Amine Protonation & Cleavage TFA 2H⁺ (from TFA) Isobutylene Isobutylene CO2 CO₂

Caption: Simplified mechanism of Boc-group deprotection using Trifluoroacetic Acid (TFA).

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the steric bulk of the spirocyclic amino acid, incomplete coupling can be a challenge.

    • Solution: Employ a more potent coupling reagent like HATU.[1] Consider double coupling (repeating the coupling step with a fresh solution of activated amino acid) or increasing the coupling time.[4]

  • Aggregation: Peptides containing hydrophobic or rigid residues are prone to aggregation on the solid support, which can hinder subsequent reactions.

    • Solution: Use solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or perform the synthesis at an elevated temperature.

  • Side Reactions during Cleavage: The tert-butyl carbocation generated during TFA cleavage can lead to side reactions with sensitive residues like tryptophan and methionine.

    • Solution: Always include appropriate scavengers in the cleavage cocktail to trap these reactive species.[5]

By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences, enabling the exploration of novel peptide therapeutics and chemical probes.

References

Application Notes and Protocols for Cellular Assays of PROTACs Containing Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This "event-driven" pharmacology offers a distinct advantage over traditional inhibitors, as it can target previously "undruggable" proteins and often requires lower doses for a sustained effect.[4][5]

This document provides detailed application notes and protocols for the cellular evaluation of PROTACs, with a specific focus on those incorporating the linker moiety, Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. While the protocols are broadly applicable, they serve as a robust framework for researchers working with this specific class of PROTACs. The key stages of PROTAC evaluation covered include target protein degradation, downstream cellular effects, and mechanism of action confirmation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (containing Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Marks for degradation Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Downstream_Effects Downstream Cellular Effects Degraded_Peptides->Downstream_Effects Leads to

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel PROTAC. The following workflow outlines the key cellular assays to characterize the activity and efficacy of a PROTAC containing this compound.

Experimental_Workflow Start Start: PROTAC Synthesis (with specified linker) Degradation_Assay Protocol 1: Target Degradation Assay (Western Blot) Start->Degradation_Assay Viability_Assay Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®) Degradation_Assay->Viability_Assay MOA_Studies Mechanism of Action Studies (e.g., Ubiquitination Assays) Viability_Assay->MOA_Studies Data_Analysis Data Analysis and Interpretation MOA_Studies->Data_Analysis Conclusion Conclusion: Efficacy and MOA of PROTAC Data_Analysis->Conclusion

Caption: General experimental workflow for PROTAC evaluation.

Key Cellular Assays and Protocols

The following sections provide detailed protocols for essential cellular assays to characterize PROTACs.

Protocol 1: Target Protein Degradation Assay (Western Blot)

This assay is fundamental to demonstrating the primary function of a PROTAC – the degradation of the target protein.

Objective: To quantify the reduction in the level of the target protein following treatment with the PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound with this compound linker (and vehicle control, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation:

The efficacy of a PROTAC is often quantified by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100
185
1055
10020
100015
1000018
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[1]

Objective: To determine the effect of PROTAC-induced protein degradation on cell viability and calculate the GI₅₀ (half-maximal growth inhibition) or IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Cell line of interest

  • PROTAC compound with this compound linker (and vehicle control, e.g., DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound. Add the diluted compounds or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability data against the log of the PROTAC concentration and use a non-linear regression model to determine the GI₅₀ or IC₅₀ value.

Data Presentation:

PROTAC Concentration (nM)% Cell Viability (Normalized to Vehicle)
0 (Vehicle)100
198
1085
10052
100015
1000010

Mechanism of Action Confirmation

To confirm that the observed cellular effects are due to the intended PROTAC mechanism, further assays can be performed.

  • Ubiquitination Assays: These assays, such as immunoprecipitation followed by western blotting for ubiquitin, can directly demonstrate the ubiquitination of the target protein upon PROTAC treatment.[4]

  • Ternary Complex Formation Assays: Biophysical techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the formation of the ternary complex in vitro.[8] Cellular thermal shift assays (CETSA) can provide evidence of target engagement in a cellular context.

Conclusion

The cellular assays outlined in these application notes provide a comprehensive framework for the characterization of PROTACs containing the this compound linker. By systematically evaluating target degradation, cell viability, and the underlying mechanism of action, researchers can effectively advance the development of these novel therapeutic agents. The modular nature of these protocols allows for adaptation to various target proteins and cell types, facilitating a deeper understanding of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Ligand Conjugation to Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of ligands to tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a versatile bifunctional linker commonly employed in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The primary amino group on the spirocyclic core serves as a reactive handle for the attachment of various molecular entities, such as small molecule inhibitors, targeting moieties, or reporter tags.

The protocols outlined below describe two robust and widely applicable methods for ligand attachment: amide bond formation and reductive amination . These techniques offer reliable strategies for covalently linking carboxylic acid- or aldehyde/ketone-containing ligands to the spirocyclic scaffold.

Key Conjugation Strategies

The primary amine of this compound enables straightforward conjugation through standard amine-reactive chemistries. The choice of method depends on the functional group present on the ligand to be conjugated.

  • Amide Bond Formation: This is the preferred method for ligands containing a carboxylic acid moiety. The carboxylic acid is activated in situ using coupling reagents, followed by nucleophilic attack by the primary amine of the spirocycle to form a stable amide linkage.

  • Reductive Amination: This technique is suitable for ligands bearing an aldehyde or ketone functional group. The reaction proceeds through the formation of an intermediate imine or enamine, which is subsequently reduced to a stable secondary amine.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid-containing ligand to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.

Materials:

  • This compound

  • Carboxylic acid-containing ligand

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid ligand (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.05 eq) in anhydrous DMF or DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide conjugate.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data (Representative):

ParameterValue
Starting Material Purity>95%
Reaction Scale0.1 - 1.0 mmol
Typical Yield60 - 90%
Product Purity (post-chromatography)>95%
Protocol 2: Reductive Amination

This protocol details the conjugation of an aldehyde- or ketone-containing ligand to this compound via reductive amination using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde- or ketone-containing ligand

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the aldehyde or ketone ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate or DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine conjugate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Quantitative Data (Representative):

ParameterValue
Starting Material Purity>95%
Reaction Scale0.1 - 1.0 mmol
Typical Yield50 - 80%
Product Purity (post-chromatography)>95%

Visualizations

Amide_Bond_Formation_Workflow cluster_reactants Reactants cluster_reagents Reagents Ligand_COOH Ligand-COOH Activation Carboxylic Acid Activation Ligand_COOH->Activation Spiro_Amine Boc-Spiro-NH2 Coupling Amide Coupling Spiro_Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Product Conjugated Product (Amide Bond) Purification->Product

Caption: Workflow for Amide Bond Formation.

Reductive_Amination_Workflow cluster_reactants Reactants Ligand_CHO Ligand-CHO/COR Imine_Formation Imine/Enamine Formation Ligand_CHO->Imine_Formation Spiro_Amine Boc-Spiro-NH2 Spiro_Amine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Purification Chromatography Workup->Purification Product Conjugated Product (Secondary Amine) Purification->Product

Caption: Workflow for Reductive Amination.

Disclaimer: These protocols provide general guidance. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific ligands. It is essential to monitor the reaction progress and purify the product appropriately to ensure the desired outcome. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the initial steps to assess the solubility of my compound?

A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This will help to classify the compound and guide the selection of an appropriate solubilization strategy. A common starting point is to test solubility in buffers at different pH values (e.g., pH 2, 7.4, and 9) and in common organic solvents.

Q3: Can the Boc protecting group be a cause of poor solubility?

Yes, the tert-butyloxycarbonyl (Boc) protecting group is lipophilic and can contribute to poor aqueous solubility. If the experimental workflow allows, deprotection to the free amine may enhance aqueous solubility, especially at acidic pH. However, this is often not a viable option during early-stage drug discovery until a lead candidate is identified.

Q4: Are there any specific challenges related to the spirocyclic nature of the molecule?

The rigid, three-dimensional structure of spirocycles can be advantageous for improving properties like metabolic stability.[1] In terms of solubility, the increased sp3 character is often associated with better physicochemical properties.[1] However, the fixed conformation might lead to strong crystal lattice interactions, which can negatively impact solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound.

Problem Possible Cause Suggested Solution
Compound precipitates out of aqueous buffer during in vitro assays. The compound has low intrinsic aqueous solubility at the tested pH.1. pH Adjustment: Lower the pH of the buffer to protonate the primary amine, which should increase solubility. 2. Co-solvents: Add a small percentage (1-5%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance solubility.
Difficulty preparing a stock solution in a desired solvent. The compound has poor solubility in the chosen solvent.1. Solvent Screening: Test a wider range of solvents, including polar aprotic (e.g., DMF, NMP) and protic solvents (e.g., methanol, isopropanol). 2. Gentle Heating and Sonication: These techniques can help overcome kinetic solubility barriers.
Inconsistent results in biological assays. Poor solubility leading to variable compound concentrations.1. Confirm Solubility Limit: Determine the kinetic solubility in the assay buffer before running the experiment. 2. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) to aid solubilization.
Low oral bioavailability in preclinical studies. Poor aqueous solubility leading to limited dissolution and absorption.1. Particle Size Reduction: Micronization or nanonization can increase the surface area and dissolution rate. 2. Amorphous Solid Dispersions: Formulate the compound with a polymer to create a more soluble amorphous form. 3. Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[2]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot solubility (in µg/mL or µM) against pH.

Protocol 2: Salt Formation for Solubility Enhancement

Objective: To improve the aqueous solubility by forming a salt of the primary amine.

Methodology:

  • Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent.

  • Stir the mixture at room temperature or with gentle heating to induce salt precipitation.

  • Isolate the resulting salt by filtration and wash with a small amount of the organic solvent.

  • Dry the salt under vacuum.

  • Determine the aqueous solubility of the salt using the method described in Protocol 1.

Protocol 3: Preparation of an Amorphous Solid Dispersion

Objective: To enhance solubility and dissolution rate by converting the crystalline compound into an amorphous form dispersed in a polymer matrix.

Methodology:

  • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).

  • Dissolve both the compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

  • Spray-dry the solution using a laboratory-scale spray dryer to rapidly remove the solvent and form the solid dispersion.

  • Alternatively, use a rotary evaporator to remove the solvent, followed by vacuum drying to obtain a solvent-evaporated film.

  • Characterize the solid dispersion for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Evaluate the dissolution profile of the solid dispersion in a relevant aqueous medium.

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound (this compound) char Characterize Baseline Solubility (pH-dependent, organic solvents) start->char decision1 Is solubility sufficient for in vitro testing? char->decision1 form_strat Formulation Strategies decision1->form_strat No end_vitro Proceed with in vitro assays decision1->end_vitro Yes cosolvents Co-solvents (DMSO, Ethanol) form_strat->cosolvents surfactants Surfactants (Tween 80) form_strat->surfactants cyclodextrins Cyclodextrins (HP-β-CD) form_strat->cyclodextrins decision2 Is solubility sufficient for in vivo studies? cosolvents->decision2 surfactants->decision2 cyclodextrins->decision2 chem_mod Chemical Modification salt Salt Formation (HCl, Mesylate) chem_mod->salt prodrug Prodrug Approach chem_mod->prodrug end_vivo Proceed with in vivo formulation salt->end_vivo prodrug->end_vivo phys_mod Physical Modification particle_size Particle Size Reduction (Micronization/Nanonization) phys_mod->particle_size solid_disp Amorphous Solid Dispersion (with PVP, HPMC) phys_mod->solid_disp particle_size->end_vivo solid_disp->end_vivo decision2->chem_mod No decision2->phys_mod No decision2->end_vivo Yes

Caption: Workflow for selecting a solubility enhancement strategy.

Salt_Formation_Protocol start Start: Dissolve Compound in Organic Solvent (e.g., IPA) add_acid Add Stoichiometric Amount of Acid (e.g., HCl in IPA) start->add_acid stir Stir at Room Temperature (or with gentle heating) add_acid->stir precipitate Observe Salt Precipitation stir->precipitate filter Isolate Salt by Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Characterize Salt and Measure Aqueous Solubility dry->end

Caption: Experimental workflow for salt formation.

References

Navigating the Synthesis of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. This valuable building block, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs), presents unique synthetic challenges. This guide is designed to assist researchers in overcoming these hurdles and achieving successful synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue Potential Causes Troubleshooting Steps
Low or No Yield of the Spirocyclic Core - Incomplete formation of the azaspiro[3.4]octane ring system. - Steric hindrance impeding cyclization. - Suboptimal reaction conditions (temperature, solvent, catalyst).- Optimize Cyclization Conditions: Experiment with different solvents (e.g., THF, DCM) and temperatures. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times. - Alternative Catalysts: If using a metal catalyst, screen different ligands or catalyst precursors. For acid-catalyzed cyclizations, vary the acid strength and concentration. - Precursor Purity: Ensure the purity of starting materials, as impurities can inhibit the reaction.
Difficulty in Boc Protection - Incomplete reaction leading to a mixture of protected and unprotected amine. - Presence of moisture, which can hydrolyze the Boc anhydride. - Steric hindrance around the secondary amine of the spirocycle.- Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Excess Boc Anhydride: Use a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O). - Base Selection: Employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. - Extended Reaction Time/Increased Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.
Formation of Side Products - Ring-opening: The strained four-membered ring of the azaspiro[3.4]octane core can be susceptible to nucleophilic attack, leading to ring-opened byproducts. - Over-alkylation: If the synthesis involves alkylation steps, multiple alkylations can occur. - Dimerization: Intermolecular reactions can lead to the formation of dimers or oligomers.- Control of Nucleophiles: Carefully control the stoichiometry of nucleophilic reagents. - Protecting Group Strategy: Ensure the Boc protecting group is stable under the reaction conditions for subsequent steps. - Dilution: Running the reaction at higher dilution can favor intramolecular cyclization over intermolecular side reactions.
Challenges in Purification - Co-elution of Impurities: Structurally similar impurities can be difficult to separate by column chromatography. - Product Solubility: The product may have limited solubility in common chromatography solvents. - Amine Reactivity on Silica Gel: The basicity of the amino group can lead to tailing and poor separation on silica gel.- Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica. - Solvent System Optimization: Screen a variety of solvent systems with different polarities for column chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of amines. - Crystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The formation of the 6-azaspiro[3.4]octane core is often the most challenging step. This intramolecular cyclization can be sensitive to steric effects and reaction conditions. Careful optimization of this step is crucial for a successful overall synthesis.

Q2: Are there any specific safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis of azaspirocycles can be hazardous. For instance, if using reagents like azides or strong acids, appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) are essential. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I confirm the successful formation of the final product?

A3: A combination of analytical techniques should be used for characterization. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the presence of the Boc protecting group. Mass spectrometry (MS) will confirm the molecular weight of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Q4: Can the Boc protecting group be cleaved? If so, what are the recommended conditions?

A4: Yes, the Boc group can be removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. The reaction progress should be monitored by TLC or LC-MS to ensure complete deprotection without significant side product formation.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible multi-step synthetic route can be inferred from the synthesis of similar azaspirocyclic structures. The following represents a generalized, hypothetical protocol that researchers can use as a starting point for their own investigations. Note: This is a conceptual workflow and requires optimization and validation in a laboratory setting.

Conceptual Synthetic Workflow

A Commercially Available Starting Material (e.g., 1-Boc-azetidin-3-one) B Introduction of a Nitrile or Protected Amine Precursor A->B Step 1 C Cyclization to form the Spirocyclic Core B->C Step 2 D Reduction of Nitrile or Deprotection of Amine C->D Step 3 E Final Product: This compound D->E Step 4

Conceptual Synthetic Workflow Diagram. This diagram illustrates a potential multi-step synthesis of the target molecule.

Step 1: Synthesis of a Functionalized Azetidine Intermediate

This step would involve the modification of a commercially available starting material, such as 1-Boc-azetidin-3-one, to introduce a precursor to the second ring. A potential reaction is a nucleophilic addition to the ketone.

Step 2: Formation of the 6-Azaspiro[3.4]octane Core

This crucial step involves an intramolecular cyclization to form the spirocyclic ring system. The specific conditions would depend on the nature of the functional groups introduced in Step 1.

Step 3: Functional Group Transformation

This step would involve the conversion of the functional group from the cyclization precursor into the desired primary amine. For example, if a nitrile was used, it would be reduced to an amine.

Step 4: Boc Protection of the Spirocyclic Amine

The final step involves the protection of the secondary amine on the newly formed spirocycle with a Boc group.

  • Reaction: The crude amine from the previous step is dissolved in a suitable solvent like dichloromethane (DCM). Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and a base such as triethylamine (1.2 eq.) are added.

  • Conditions: The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following tables provide hypothetical quantitative data for the key steps in the synthesis. These values are illustrative and will require experimental determination and optimization.

Table 1: Hypothetical Reaction Conditions and Yields for the Synthesis of the 6-Azaspiro[3.4]octane Core (Step 2)

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane (DCM)252445
2Tetrahydrofuran (THF)651260
3Toluene110855

Table 2: Hypothetical Results for Boc Protection of the Spirocyclic Amine (Step 4)

EntryBaseReaction Time (h)Yield (%)Purity (by HPLC) (%)
1Triethylamine (TEA)128595
2Diisopropylethylamine (DIPEA)128896
3No Base245080

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Purification_Loss Investigate Purification Loss Start->Purification_Loss Side_Reactions Analyze for Side Reactions Start->Side_Reactions Check_Purity->Start If Impure, Purify Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Check_Purity->Optimize_Conditions If Pure Change_Reagents Change Reagents (Base, Catalyst) Optimize_Conditions->Change_Reagents No Improvement Successful Improved Yield Optimize_Conditions->Successful Improvement Change_Reagents->Side_Reactions No Improvement Change_Reagents->Successful Improvement Purification_Loss->Successful Optimize Purification Side_Reactions->Optimize_Conditions Identify & Mitigate

Troubleshooting workflow for addressing low reaction yields. This diagram provides a systematic approach to identifying and resolving common causes of low product yield.

Technical Support Center: Purification of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the Boc-protection or deprotection steps, and residual solvents. Specific impurities may include the di-Boc protected diamine, where both the primary amine and the spirocyclic amine are protected, or the unprotected diamine if the reaction is incomplete.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Normal-phase column chromatography using silica gel is a common and effective method. The choice of eluent is critical and typically involves a gradient of a polar solvent (e.g., methanol or isopropanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system can help to reduce tailing of the amine on the silica gel.

Q3: Can crystallization be used to purify this compound?

A3: Crystallization can be a viable purification method, particularly for obtaining high-purity material. The choice of solvent system is crucial and often requires experimentation with various solvents and solvent mixtures. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then allow it to cool slowly. Anti-solvent precipitation, where a solvent in which the compound is insoluble is added to a solution of the compound, can also be effective.

Q4: How can I remove residual di-tert-butyl dicarbonate (Boc₂O) from my product?

A4: Excess Boc₂O can be removed by several methods. One approach is to quench the reaction mixture with a nucleophilic amine, such as N,N-dimethylethylenediamine, or by adding water.[1] Another method involves passing the reaction mixture through a scavenger resin, such as polymer-supported trisamine, which reacts with and removes the excess Boc₂O.[2]

Q5: What are the key considerations for the workup procedure after a Boc protection reaction?

A5: A typical workup involves quenching any unreacted Boc₂O, followed by solvent removal under reduced pressure.[1] An aqueous workup with a mild base can be performed to neutralize any acidic byproducts.[3] Subsequent extraction with an appropriate organic solvent is then used to isolate the product.

Troubleshooting Guide

Problem 1: My purified product shows low purity by NMR/LC-MS analysis.

  • Question: What are the likely causes of low purity after purification?

  • Answer:

    • Incomplete reaction: The Boc protection may not have gone to completion, leaving unreacted starting amine.

    • Side reactions: The formation of byproducts such as the di-Boc protected compound can occur.

    • Ineffective purification: The chosen purification method (e.g., column chromatography, crystallization) may not be optimal for separating the desired product from impurities.

    • Contamination: Residual solvents or reagents from the workup may be present.

Problem 2: I am observing significant tailing of my compound during column chromatography.

  • Question: How can I reduce peak tailing on silica gel chromatography?

  • Answer: Tailing of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this:

    • Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.

    • Use deactivated silica gel (e.g., by treating with a base before packing the column).

    • Consider using an alternative stationary phase, such as alumina.

Problem 3: The Boc deprotection of the spirocyclic amine is occurring during my reaction or purification.

  • Question: How can I prevent the unintended cleavage of the Boc group?

  • Answer: The Boc group is sensitive to acidic conditions.[3] To prevent its removal:

    • Avoid acidic conditions during workup and purification. Use a mild base for neutralization if necessary.

    • If using silica gel chromatography, which can be slightly acidic, the addition of a basic modifier to the eluent can help protect the Boc group.

    • Consider using alternative purification methods that do not involve acidic conditions, such as crystallization or preparative TLC with a buffered mobile phase.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₂H₂₂N₂O₂[4]
Molecular Weight226.32 g/mol [4][5]
Boiling Point (Predicted)318.8 ± 35.0 °C[6]
Density (Predicted)1.10 ± 0.1 g/cm³[6]
pKa (Predicted)10.51 ± 0.20[6]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% dichloromethane).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. To minimize tailing, add 0.5% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethyl acetate, heptane, isopropanol, or mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in minimal DCM/MeOH Crude_Product->Dissolution Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH + 0.5% TEA) Dissolution->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Tailing Start Problem: Peak Tailing in Silica Gel Chromatography Cause Cause: Interaction of basic amine with acidic silanol groups Start->Cause Solution1 Solution 1: Add basic modifier to eluent (e.g., 0.1-1% TEA or NH4OH) Cause->Solution1 Solution2 Solution 2: Use deactivated silica gel Cause->Solution2 Solution3 Solution 3: Use alternative stationary phase (e.g., Alumina) Cause->Solution3 Outcome Reduced Tailing & Improved Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for peak tailing during silica gel chromatography of the target compound.

References

avoiding side reactions with Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable bifunctional molecule commonly used in medicinal chemistry and drug discovery. Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The unique spirocyclic core of this compound provides a rigid and defined three-dimensional structure to the linker, which can be advantageous for optimizing the binding of the PROTAC to both the target protein and the E3 ligase.

Q2: What are the main reactive sites on the molecule?

A2: The molecule has two primary reactive sites:

  • Primary Amine (-NH2): This is a nucleophilic site that readily participates in reactions such as acylation, alkylation, urea formation, and reductive amination.

  • Boc-protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for the secondary amine within the spirocyclic core. It is stable under many reaction conditions but can be removed under acidic conditions to liberate the secondary amine for further functionalization.

Q3: What are the common challenges encountered when working with this compound?

A3: Due to its specific structure, researchers may encounter the following challenges:

  • Steric Hindrance: The spirocyclic nature and the bulky tert-butyl group can create steric hindrance around the primary amine, potentially slowing down reaction rates compared to simpler primary amines.

  • Competing Reactivity: If the Boc group is unintentionally cleaved, both the primary and secondary amines can react, leading to undesired side products.

  • Purification: The polarity of the molecule and its derivatives can sometimes make chromatographic purification challenging.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific reactions with this compound.

Amide Coupling (Acylation) Reactions

Issue: Low yield or incomplete reaction when coupling with a carboxylic acid.

Potential Cause Troubleshooting Suggestion Rationale
Insufficient activation of the carboxylic acid Use a more potent coupling agent such as HATU, HBTU, or COMU.These reagents are known to be highly effective for forming amide bonds, even with sterically hindered amines.
Steric hindrance from the spirocyclic core Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered activating agent if possible.The bulky nature of the azaspiro[3.4]octane moiety can slow down the nucleophilic attack of the amine. Providing more energy and time can help overcome this barrier.
Base incompatibility Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.Standard amine bases like triethylamine can sometimes compete as nucleophiles or cause side reactions. DIPEA is a common choice to scavenge acid formed during the reaction without interfering.
Poor solubility of starting materials Screen different solvents. Aprotic polar solvents like DMF, DMA, or NMP are often good choices for amide coupling reactions.Ensuring all reactants are fully dissolved is crucial for the reaction to proceed to completion.

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a suitable coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Amide Coupling

G start Low Yield in Amide Coupling check_activation Is the carboxylic acid fully activated? start->check_activation check_sterics Is steric hindrance a likely issue? check_activation->check_sterics Yes solution_activation Use stronger coupling agent (HATU, COMU) check_activation->solution_activation No check_base Is the base appropriate? check_sterics->check_base No solution_sterics Increase temperature and/or reaction time check_sterics->solution_sterics Yes check_solubility Are all reactants soluble? check_base->check_solubility Yes solution_base Switch to a non-nucleophilic base (DIPEA) check_base->solution_base No check_solubility->start Yes, re-evaluate solution_solubility Screen alternative solvents (DMF, NMP) check_solubility->solution_solubility No

Caption: Troubleshooting workflow for amide coupling reactions.

Urea Formation

Issue: Formation of undesired symmetric urea byproducts or unreacted starting material.

Potential Cause Troubleshooting Suggestion Rationale
Reaction with atmospheric CO2 or phosgene equivalents When using phosgene or its equivalents, add the amine slowly to a solution of the phosgene equivalent. Maintain an inert atmosphere.This minimizes the chance of the amine reacting with itself or with CO2 to form a symmetric urea.
Slow reaction with the isocyanate Use a catalytic amount of a non-nucleophilic base like dibutyltin dilaurate (DBTDL) or triethylamine.The catalyst can activate the isocyanate and accelerate the reaction, especially if it is sterically hindered.
Isocyanate instability Use a freshly opened or purified isocyanate.Isocyanates can be sensitive to moisture and can degrade over time, leading to lower yields.

Experimental Protocol: General Procedure for Urea Formation with an Isocyanate

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Add the isocyanate (1.05 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, a catalytic amount of triethylamine or DBTDL can be added.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography.

Boc Deprotection

Issue: Incomplete deprotection or formation of side products.

Potential Cause Troubleshooting Suggestion Rationale
Insufficient acid strength or concentration Use a stronger acid (e.g., trifluoroacetic acid, TFA) or a higher concentration of HCl in a suitable solvent (e.g., 4M HCl in dioxane).The Boc group requires acidic conditions for removal. For sterically hindered or less reactive substrates, stronger acidic conditions may be necessary.
Formation of t-butyl cation side products Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.The t-butyl cation generated during deprotection can alkylate nucleophilic functional groups on the starting material or product. Scavengers will trap the t-butyl cation.
Acid-labile functional groups elsewhere in the molecule Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at a lower temperature.If other acid-sensitive groups are present, a careful optimization of the deprotection conditions is required to achieve selective Boc removal.

Experimental Protocol: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.

Signaling Pathway of Boc Deprotection and Side Reaction

G cluster_main Desired Deprotection Pathway cluster_side Side Reaction Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc H+ Deprotected_Amine Deprotected Amine Salt Protonated_Boc->Deprotected_Amine tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation CO2 CO2 Protonated_Boc->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H+ Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Attack by Nucleophile Nucleophile Nucleophilic Group (on another molecule or solvent)

References

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and optimizing reaction yields.

Troubleshooting Guides and FAQs

This section provides answers to specific questions you may encounter during the synthesis of this compound and its derivatives.

Synthesis of the Azaspiro[3.4]octane Core

Q1: I am experiencing low yields during the formation of the azaspiro[3.4]octane core. What are the common causes and how can I improve the yield?

Low yields in the synthesis of the azaspiro[3.4]octane core can often be attributed to several factors, including incomplete reaction, side reactions, and issues with starting material purity.[1] Spirocyclization reactions, in particular, can be challenging.[2]

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may enhance diastereoselectivity, while higher temperatures can sometimes lead to the thermodynamically more stable product.[1] However, excessively high temperatures can cause decomposition.

    • Concentration: Running the reaction under high-dilution conditions can favor intramolecular cyclization over competing intermolecular reactions.[1]

    • Catalyst/Reagent Stoichiometry: Ensure the correct stoichiometry of your catalyst and reagents. For instance, in Lewis acid-catalyzed reactions, the choice and amount of the Lewis acid can significantly impact the yield.[2]

  • Starting Materials:

    • Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.[1]

    • Solvent: Use anhydrous solvents, as moisture can quench sensitive reagents.[1]

  • Reaction Type Specifics:

    • [3+2] Cycloaddition: The reactivity of the dipolarophile is crucial. More reactive alkenes generally give higher yields.[3]

    • Dieckmann Condensation: This is an equilibrium reaction; ensure sufficient reaction time to drive it to completion.[1]

Q2: I am observing the formation of multiple products and diastereomers. How can I improve the selectivity of my reaction?

Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[1] The stereochemical outcome is influenced by both kinetic and thermodynamic factors.

Optimization Strategies:

  • Temperature Control: Lowering the reaction temperature often favors the formation of the kinetic product, potentially leading to higher diastereoselectivity.[1]

  • Catalyst Choice: For catalyzed reactions, the choice of catalyst can significantly influence the stereochemical outcome. Screening different catalysts may be necessary.

  • Chiral Auxiliaries: In asymmetric syntheses, the use of chiral auxiliaries on the starting materials can direct the stereochemistry of the cyclization.

Boc-Protection and Deprotection

Q3: My Boc-protection reaction of the 6-azaspiro[3.4]octane nitrogen is incomplete. What could be the issue?

Incomplete Boc-protection can arise from several factors, including the nucleophilicity of the amine, solubility issues, and inappropriate reaction conditions.[4]

Troubleshooting Steps:

  • Amine Nucleophilicity: Sterically hindered amines may react more slowly with di-tert-butyl dicarbonate (Boc₂O).[4]

  • Solubility: Poor solubility of the starting amine in the reaction solvent can lead to an incomplete reaction.[4] Consider using a co-solvent or a different solvent system.

  • Base: The choice and amount of base can be critical. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[4]

  • Side Reactions: The presence of other nucleophilic groups (e.g., hydroxyl groups) can compete for the Boc₂O.[4] Over-reaction, leading to di-Boc formation on a primary amine, can also occur.[4]

Q4: I am having trouble with the Boc-deprotection step. What are the common causes of incomplete deprotection?

Incomplete Boc-deprotection is a frequent issue, often related to the acid used, steric hindrance, or the presence of water.[5]

Troubleshooting Steps:

  • Acid Strength and Concentration: Insufficient acid strength or concentration is a primary cause of incomplete deprotection.[5] Trifluoroacetic acid (TFA) is commonly used, but stronger acids may be necessary for more stable Boc groups.

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions, such as higher temperatures or longer reaction times.[5]

  • Water Content: TFA is hygroscopic, and the presence of water can reduce its effectiveness.[5] Ensure anhydrous conditions and use fresh reagents.

  • Side Reactions: A common side reaction is tert-butylation of other nucleophilic functional groups by the tert-butyl cation generated during deprotection.[5]

Purification

Q5: I am facing difficulties in purifying my this compound derivative. What are some effective purification strategies?

The purification of amines can be challenging due to their basicity and potential for salt formation.

Purification Methods:

  • Column Chromatography: Silica gel column chromatography is a standard method. The choice of eluent is critical and may require optimization.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1]

  • Acid-Base Extraction: This can be a useful technique to separate the basic amine product from non-basic impurities.

  • Specialized Techniques: For challenging separations, techniques like precipitation of the amine as a salt with an acid like trichloroacetic acid (TCA) can be employed. The pure amine can then be recovered by decarboxylation of the TCA salt.[6]

Quantitative Data Summary

Reaction TypeSpirocycle FormedReactantsCatalyst/ConditionsYield (%)Reference
[3+2] CycloadditionN-benzylpyrrolidine derivativeAzomethine ylide and ethyl acrylateCatalytic trifluoroacetic acid, 20-100°C77-83[3]
Strain-release Spirocyclization6,7-diazaspiro[3.4]octaneBicyclo[1.1.0]butane and azomethine imineSc(OTf)₃, dichloroethaneup to 87[2]
Dieckmann Condensation6-Oxaspiro[3.4]octan-2-oneDiethyl 2-(2-oxo-tetrahydrofuran-3-yl)malonateStrong, non-nucleophilic baseVariable, often requires optimization[1]

Experimental Protocols

The following are generalized experimental protocols for key steps in a plausible synthetic route to this compound. Note: These are illustrative protocols and may require optimization for your specific substrate and scale.

Protocol 1: General Procedure for Boc-Protection of a Secondary Amine

Materials:

  • Secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or other suitable base (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the secondary amine in the chosen solvent.[4]

  • Add the base to the solution.

  • Add Boc₂O portion-wise to the reaction mixture, maintaining the temperature at 0 °C or room temperature.

  • Stir the reaction mixture for the appropriate time, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc-Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM.[5]

  • Cool the solution to 0 °C.

  • Slowly add TFA to the reaction mixture. The amount of TFA can range from a few equivalents to using it as a co-solvent, depending on the stability of the Boc group.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Azaspiro[3.4]octane Core cluster_functionalization Functional Group Interconversion cluster_purification Purification and Analysis start Starting Materials spirocyclization Spirocyclization Reaction (e.g., [3+2] cycloaddition) start->spirocyclization core Azaspiro[3.4]octane Core spirocyclization->core protection N-Boc Protection core->protection amination Introduction of Amino Group at C2 protection->amination final_product This compound amination->final_product purify Chromatography / Crystallization final_product->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: A generalized experimental workflow for the synthesis of the target molecule.

troubleshooting_yield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Reaction Yield check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Observed? start->check_side_products check_starting_material Starting Material Purity/Stability Issue? start->check_starting_material increase_time_temp Increase Reaction Time/Temperature check_reaction->increase_time_temp Yes change_reagents Change Reagent Stoichiometry/Catalyst check_reaction->change_reagents Yes check_side_products->change_reagents Yes high_dilution Use High Dilution Conditions check_side_products->high_dilution Yes purify_sm Purify Starting Materials check_starting_material->purify_sm Yes anhydrous Ensure Anhydrous Conditions check_starting_material->anhydrous Yes

Caption: A troubleshooting guide for addressing low reaction yields.

boc_protection_mechanism amine R₂NH Amine boc2o (tBuOCO)₂O Boc Anhydride amine->boc2o Nucleophilic Attack intermediate R₂N-C(=O)O-tBu + tBuOH + CO₂ Protected Amine + Byproducts boc2o->intermediate Protection

Caption: Simplified mechanism of Boc protection of an amine.

References

Technical Support Center: Stability of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the presence of acidic conditions, which can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Other factors that can affect its stability include elevated temperatures, the choice of solvent, and prolonged storage in solution.[3][4]

Q2: Under what conditions is the Boc protecting group on this molecule generally considered stable?

A2: The Boc group is known to be stable under neutral and basic conditions.[1][5] It is also resistant to most nucleophiles and conditions of catalytic hydrogenation.[1][2] Therefore, when handling this compound in solution, maintaining a pH above 7 is crucial for preventing degradation.

Q3: What are the typical degradation products of this compound in acidic solution?

A3: Under acidic conditions, the Boc group is cleaved, resulting in the formation of the free amine (2-amino-6-azaspiro[3.4]octane), carbon dioxide, and a tert-butyl cation.[2][6] The highly reactive tert-butyl cation can then be trapped by nucleophiles in the reaction mixture or undergo elimination to form isobutylene.[2][7]

Q4: I am observing incomplete Boc deprotection during a reaction. What could be the cause?

A4: Incomplete Boc deprotection can arise from several factors, including insufficient acid strength or concentration, steric hindrance around the Boc-protected amine, low reaction temperature, or a short reaction time.[8][9] The quality of the acid used is also important, as for example, trifluoroacetic acid (TFA) can absorb water, which reduces its effectiveness.[9]

Q5: Are there milder alternatives to strong acids like TFA for removing the Boc group if my molecule has other acid-sensitive functionalities?

A5: Yes, for substrates sensitive to strong acids, milder deprotection methods can be employed. Some alternatives include using 4M HCl in 1,4-dioxane or employing thermal deprotection by heating the compound in a suitable solvent.[6][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of the compound during storage in solution. The solution is acidic, or has become acidic over time due to absorption of atmospheric CO2.Store the compound as a solid in a cool, dry place. If a stock solution is necessary, prepare it fresh in a neutral, aprotic solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) and store at low temperature (-20°C or -80°C). Avoid protic solvents like methanol for long-term storage as they can participate in degradation.
Loss of the Boc group during purification by reverse-phase HPLC. The mobile phase contains an acidic modifier like trifluoroacetic acid (TFA).While the Boc group can be stable for the duration of a typical HPLC run, prolonged exposure to acidic mobile phases can cause cleavage.[12] Minimize the time the compound spends in the acidic mobile phase. Collect fractions promptly and neutralize them with a suitable base (e.g., a dilute solution of ammonium hydroxide or triethylamine in a compatible solvent) before solvent evaporation. Lyophilization is a preferred method for solvent removal to avoid concentrating the acid.[12]
Formation of unknown byproducts during a reaction. The tert-butyl cation generated during unintended Boc deprotection is reacting with other nucleophiles in the reaction mixture.If acidic conditions are unavoidable, consider adding a scavenger, such as triisopropylsilane (TIS) or water, to trap the tert-butyl cation and prevent side reactions.[10]
Inconsistent reaction outcomes when using the compound from a stock solution. The stock solution may have degraded over time, leading to a lower effective concentration of the starting material.Always use freshly prepared solutions of this compound for critical experiments. If a stock solution must be used, it is advisable to re-analyze its purity and concentration before use, for example, by HPLC.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Preparation:

    • Accurately weigh the desired amount of solid this compound in a clean, dry vial.

    • Add the appropriate volume of a dry, aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) to achieve the desired concentration.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C or lower in a tightly sealed vial to prevent solvent evaporation and moisture absorption.

    • For light-sensitive applications, wrap the vial in aluminum foil or use an amber vial.

    • It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Stability by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in a given solution over time.

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.[13]

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (a milder alternative to TFA to minimize on-column degradation).

    • B: Acetonitrile with 0.1% Formic Acid.

    • A typical gradient could be: 5-95% B over 15 minutes.[13]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[13]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

    • Immediately after preparation (t=0), inject an aliquot onto the HPLC system to obtain an initial purity profile.

    • Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Quantitative Data Summary

The following tables present illustrative data on the stability of this compound under various conditions. This data is intended for guidance and may not be representative of all experimental scenarios.

Table 1: Effect of pH on Stability in Aqueous Solution at 25°C

pH% Degradation after 24 hours
2>95%
4~40%
6<5%
8<1%
10<1%

Table 2: Effect of Temperature on Stability in a Neutral Aqueous Buffer (pH 7.4)

Temperature (°C)% Degradation after 24 hours
4<1%
25~2%
50~15%
80>50%

Table 3: Effect of Solvent on Stability at 25°C

Solvent% Degradation after 72 hours
Dichloromethane (anhydrous)<1%
Tetrahydrofuran (anhydrous)<1%
Acetonitrile~2%
Methanol~5%
Water (pH 7)~3%

Visualizations

stability_troubleshooting start Instability Observed (Degradation Product Detected) check_storage Check Storage Conditions - Solvent? - Temperature? - pH? start->check_storage check_reaction Check Reaction Conditions - Acidic Reagents? - High Temperature? start->check_reaction check_purification Check Purification Method - Acidic Mobile Phase (HPLC)? - Prolonged Exposure? start->check_purification solution_storage Optimize Storage: - Use fresh, anhydrous, aprotic solvent - Store at low temperature - Buffer to neutral/basic pH check_storage->solution_storage solution_reaction Modify Reaction: - Use alternative non-acidic reagents - Lower reaction temperature - Add scavengers (e.g., TIS) check_reaction->solution_reaction solution_purification Adjust Purification: - Use non-acidic mobile phase modifier - Neutralize fractions immediately - Use lyophilization check_purification->solution_purification

Caption: Troubleshooting workflow for stability issues.

degradation_pathway parent This compound deprotected 2-Amino-6-azaspiro[3.4]octane parent->deprotected  Acid-catalyzed hydrolysis co2 CO2 parent->co2 tbutyl_cation tert-Butyl Cation parent->tbutyl_cation acid H+ isobutylene Isobutylene tbutyl_cation->isobutylene - H+ side_products Side Products (Alkylation) tbutyl_cation->side_products nucleophile Nucleophile (Nu-) nucleophile->side_products

Caption: Acid-catalyzed degradation pathway.

References

Technical Support Center: Troubleshooting Boc Deprotection of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Boc deprotection of spirocyclic amines?

The deprotection of N-Boc spirocyclic amines can be more challenging than that of their acyclic or simple cyclic counterparts primarily due to increased steric hindrance and conformational rigidity. The spirocyclic scaffold can shield the Boc-protected amino group, making it less accessible to acidic reagents. Another significant challenge arises when the spirocyclic system contains other acid-sensitive functional groups, such as ketals, which can be cleaved under standard deprotection conditions.[1]

Q2: Which standard acidic conditions are recommended for Boc deprotection of spirocyclic amines?

Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether are the most commonly employed reagents for Boc deprotection.[2][3] The choice between them often depends on the substrate's solubility and the presence of other functional groups. For substrates prone to side reactions with TFA, HCl is often a milder alternative.

Q3: My Boc deprotection reaction is sluggish or incomplete. What should I do?

Incomplete deprotection is a common issue, often stemming from the steric hindrance of the spirocyclic framework. To address this, you can:

  • Increase the reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer duration. Gentle heating (e.g., to 40°C) can sometimes accelerate the reaction, but caution is advised to avoid side product formation.

  • Increase the acid concentration or equivalents: Using a higher concentration of acid or a larger excess of the acidic reagent can drive the reaction to completion.

  • Change the solvent: Ensure your starting material is fully dissolved. If solubility is an issue, consider alternative solvents. For instance, if using HCl in dioxane where the hydrochloride salt precipitates, switching to a solvent system that keeps it in solution might be beneficial.

Q4: I am observing significant side product formation. How can I minimize this?

Side reactions are often caused by the harsh acidic conditions required for deprotection, especially in the presence of other sensitive functional groups. Consider the following strategies:

  • Use milder acidic conditions: If your molecule contains acid-labile groups, switching from TFA to a solution of HCl in an organic solvent might be beneficial.

  • Lower the reaction temperature: Running the reaction at 0°C or even lower temperatures can help to suppress side reactions.

  • Employ alternative deprotection methods: For highly sensitive substrates, non-acidic or milder acidic methods should be considered. These include using Lewis acids like zinc bromide (ZnBr₂) or thermal deprotection.[4]

Q5: Are there any alternative, non-acidic methods for Boc deprotection of spirocyclic amines?

Yes, for substrates that are highly sensitive to strong acids, several alternative methods can be employed:

  • Lewis Acid-Catalyzed Deprotection: Reagents like zinc bromide (ZnBr₂) in an inert solvent such as dichloromethane can effectively cleave the Boc group under milder conditions.

  • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent or even neat can induce thermolytic cleavage of the Boc group. This method avoids the use of any acidic reagents.[4]

  • Mechanochemical Methods: Recent studies have shown that mechanochemical milling with basic alumina can be an effective and solvent-free method for Boc deprotection.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient acid strength or concentration. 2. Steric hindrance around the N-Boc group. 3. Poor solubility of the starting material.1. Increase the concentration or equivalents of the acid (e.g., use neat TFA or a higher concentration of HCl). 2. Increase reaction time and/or temperature (monitor carefully for decomposition). 3. Switch to a solvent in which the substrate is more soluble.
Low Yield 1. Degradation of the product under harsh acidic conditions. 2. Formation of side products due to reaction with other functional groups (e.g., cleavage of a ketal).[1] 3. Loss of product during aqueous work-up if the hydrochloride salt is water-soluble.1. Use milder conditions (e.g., HCl in dioxane instead of TFA, lower temperature). 2. Consider alternative deprotection methods (e.g., Lewis acids, thermal deprotection). 3. Avoid aqueous work-up; evaporate the solvent and use the crude salt directly, or precipitate the salt with a non-polar solvent like diethyl ether.
Formation of Side Products 1. Presence of other acid-sensitive functional groups. 2. Alkylation of nucleophiles by the tert-butyl cation generated during deprotection.1. Use orthogonal protecting groups for other sensitive functionalities if possible. 2. Add a scavenger (e.g., anisole, thioanisole) to the reaction mixture to trap the tert-butyl cation.
Difficult Purification 1. The product hydrochloride salt is an oil or difficult to handle. 2. Co-elution of the product with byproducts during chromatography.1. Convert the hydrochloride salt to the free base for easier handling and purification. 2. Optimize chromatographic conditions (e.g., change the solvent system, use a different stationary phase).

Experimental Protocols

Protocol 1: Boc Deprotection of a Bis-Spiro-Oxetane Pyrroline Derivative using TFA

This protocol is adapted from the synthesis of a bis-spiro-oxetane pyrroline nitroxide radical.[2]

Materials:

  • N-Boc protected bis-spiro-oxetane pyrroline derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol

Procedure:

  • Dissolve the N-Boc protected bis-spiro-oxetane pyrroline derivative (1.0 equiv) in dichloromethane.

  • Cool the solution in an ice-water bath.

  • Add trifluoroacetic acid (10.0 equiv) dropwise to the stirred solution.

  • Remove the ice-water bath and stir the reaction at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, dissolve the resulting oil in methanol and evaporate under reduced pressure. Repeat this step three times to yield the crude product, which can be used in the next step without further purification.

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected spirocyclic amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (optional)

Procedure:

  • Dissolve the N-Boc protected spirocyclic amine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, DCM, or neat).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equiv) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS. Often, the hydrochloride salt of the deprotected amine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether, collected by filtration, and washed with diethyl ether to afford the pure hydrochloride salt.

Quantitative Data Summary

The following table summarizes various conditions reported for the Boc deprotection of different spirocyclic amines. Please note that direct comparison of yields can be influenced by the specific substrate and scale of the reaction.

Spirocyclic Amine ScaffoldDeprotection ReagentSolventTemp.TimeYieldReference
Bis-spiro-oxetane pyrrolidineTFA (10 equiv)DCM0°C to RT3 h42% (crude)[2]
Spiro-pyrrolidinep-Toluenesulfonic acidNot specifiedNot specifiedNot specified70% (over two steps)[1]
Spiro-piperidineHCl (gas)Solvent-freeRT1 h>99%[6]
General N-Boc aminesThermalVarious120-230°C20-30 min≥90-95%[4]

Visual Guides

Experimental Workflow for Boc Deprotection

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Boc spirocyclic amine in solvent add_reagent Add deprotection reagent (e.g., TFA, HCl) start->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete reaction workup Quench and/or evaporate solvent monitor->workup Reaction complete purification Purify product (e.g., precipitation, chromatography) workup->purification product Isolated deprotected spirocyclic amine purification->product troubleshooting_logic start Incomplete Deprotection Observed check_solubility Is the starting material fully dissolved? start->check_solubility increase_time_temp Increase reaction time and/or temperature check_solubility->increase_time_temp Yes change_solvent Change solvent system check_solubility->change_solvent No increase_acid Increase acid concentration/equivalents increase_time_temp->increase_acid alternative_method Consider alternative deprotection methods (Lewis acid, thermal) increase_acid->alternative_method change_solvent->increase_time_temp

References

Technical Support Center: Synthesis of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may be encountered during the synthesis of this valuable spirocyclic diamine building block.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common approach involves a multi-step synthesis starting from a suitable cyclic ketone. A key intermediate, 1-Boc-3-oxo-azetidine, can be reacted with a nucleophile like allyl bromide in the presence of zinc powder to introduce the carbon framework for the five-membered ring. Subsequent transformations, including functional group manipulations and ring closure, lead to the desired spirocyclic diamine. The primary amine is often introduced at a later stage, for instance, through reductive amination of a corresponding ketone precursor.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

Careful control of reaction temperature, stoichiometry of reagents, and choice of solvents are crucial for a successful synthesis. For instance, in the initial allylation step, maintaining the reaction temperature between 10-20 °C is important.[1] During the Boc protection and deprotection steps, the choice of acid and base, as well as the reaction time, will significantly impact the yield and purity of the product.

Q3: What are some potential side reactions during the Boc protection of the spirocyclic diamine?

During the protection of the diamine with Boc anhydride (Boc₂O), several side reactions can occur if the conditions are not optimized. These include the formation of di-Boc protected product, where both nitrogen atoms are protected, and the formation of urea byproducts. Careful control of the stoichiometry of Boc₂O and the base is essential to favor the desired mono-Boc protected product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of the synthesis. TLC can provide a quick assessment of the consumption of starting materials and the formation of products. LC-MS is invaluable for confirming the molecular weight of the intermediates and the final product, as well as for identifying potential impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Spirocyclic Core

Problem: The initial steps to form the azaspiro[3.4]octane core result in a low yield.

Potential Cause Troubleshooting & Optimization
Inefficient Ring Closure - Ensure the use of an appropriate base and solvent for the cyclization step. For intramolecular reactions, the choice of base can significantly influence the rate and yield. - Consider adjusting the reaction concentration; high dilution conditions can sometimes favor intramolecular cyclization over intermolecular side reactions.
Steric Hindrance - The spirocyclic nature of the molecule can introduce steric challenges. Ensure that the chosen synthetic route minimizes sterically hindered intermediates.
Side Reactions of Intermediates - Intermediates may be unstable under the reaction conditions. Analyze crude reaction mixtures by LC-MS to identify potential degradation pathways or side products. This information can guide the optimization of reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation.
Issue 2: Incomplete Boc Protection or Formation of Multiple Products

Problem: The Boc protection step yields a mixture of unprotected diamine, mono-Boc, and di-Boc products.

Potential Cause Troubleshooting & Optimization
Incorrect Stoichiometry - Carefully control the molar ratio of Boc anhydride to the diamine. Using a slight excess (e.g., 1.1 equivalents) of Boc anhydride can help drive the reaction to completion for the mono-protected product.
Base Strength and Amount - The choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The amount of base should be sufficient to neutralize the acid formed during the reaction.
Reaction Temperature - The reaction is typically carried out at room temperature. Elevated temperatures might lead to side reactions or decomposition of the Boc anhydride.
Issue 3: Difficulty in Product Purification

Problem: The final product is difficult to purify, and impurities are carried through multiple steps.

Potential Cause Troubleshooting & Optimization
Closely Eluting Impurities - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Formation of Diastereomers - If chiral centers are present, diastereomers may be formed. These can sometimes be separated by careful chromatography or by derivatization followed by separation.
Residual Reagents or Solvents - Ensure thorough work-up procedures to remove unreacted reagents and byproducts. This includes appropriate aqueous washes and drying of the organic phase. - Use high-vacuum drying to remove residual solvents from the final product.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from the synthesis of similar structures. The following is a hypothetical, generalized protocol that should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Key Intermediate (e.g., a Spirocyclic Ketone)

A multi-step synthesis is typically required to construct the spirocyclic ketone precursor. This may involve:

  • Alkylation of a cyclic ketone or lactam.

  • Ring-closing metathesis or other cyclization strategies to form the second ring.

  • Functional group interconversions to arrive at the desired ketone.

Step 2: Reductive Amination to Introduce the Primary Amine

  • Dissolve the spirocyclic ketone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water, followed by extraction with an organic solvent.

  • Purify the resulting diamine by column chromatography.

Step 3: Boc Protection of the Diamine

  • Dissolve the spirocyclic diamine (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., water, brine) and drying the organic layer.

  • Purify the final product, this compound, by column chromatography.

Visualizing the Synthetic Logic

The following diagrams illustrate the general logic of the synthesis and potential issues.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Start Cyclic Ketone Precursor Step1 Formation of Spirocyclic Ketone Start->Step1 Step2 Reductive Amination Step1->Step2 Step3 Boc Protection Step2->Step3 Product Tert-butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate Step3->Product

General Synthetic Workflow

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Low Final Yield Cause1 Inefficient Ring Closure Issue->Cause1 Cause2 Incomplete Boc Protection Issue->Cause2 Cause3 Purification Losses Issue->Cause3 Sol1 Optimize Cyclization (Base, Solvent, Concentration) Cause1->Sol1 Sol2 Adjust Boc₂O/ Base Stoichiometry Cause2->Sol2 Sol3 Optimize Chromatography (Solvent System, Stationary Phase) Cause3->Sol3

Troubleshooting Logic Diagram

References

Technical Support Center: Refining Coupling Conditions for Azaspiro[3.4]octane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the coupling conditions for versatile azaspiro[3.4]octane linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing amide coupling with 2-azaspiro[3.4]octane?

A1: Researchers often face challenges such as low product yield, formation of side products, and difficulties in purification. Low yields can be attributed to the steric hindrance of the spirocyclic core and the nucleophilicity of the secondary amine. Side product formation can arise from the reactivity of the coupling agents or competing reaction pathways. Purification can be complicated by the similar polarity of starting materials and products.

Q2: Which coupling reagents are most effective for N-acylation of azaspiro[3.4]octane?

A2: For sterically hindered secondary amines like 2-azaspiro[3.4]octane, more potent coupling reagents are generally recommended. Uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly employed. HATU is often preferred as it can lead to faster reactions and higher yields with reduced risk of racemization.

Q3: What are the key parameters to optimize for a successful reductive amination with a 2-azaspiro[3.4]octane derivative?

A3: Key parameters for successful reductive amination include the choice of reducing agent, solvent, reaction temperature, and pH. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion and tolerate a wider range of functional groups. The reaction is typically performed in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Q4: How can I minimize side reactions during the N-alkylation of 2-azaspiro[3.4]octane?

A4: To minimize side reactions during N-alkylation, it is crucial to control the reaction conditions carefully. Using a suitable base and solvent system is key. For instance, using a non-nucleophilic bulky base can help prevent deprotonation of other sensitive protons in the molecule. Additionally, the choice of the alkylating agent (e.g., alkyl halide) and reaction temperature can significantly impact the outcome. In some cases, adding a catalytic amount of potassium iodide can improve the reaction rate and yield with alkyl bromides.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction
Possible Cause Suggested Solution
Steric Hindrance Utilize a more powerful coupling reagent such as HATU or COMU. Consider a two-step approach where the carboxylic acid is first activated to an acid chloride.
Low Nucleophilicity of the Amine Use a non-coordinating base like diisopropylethylamine (DIPEA) to ensure the amine is deprotonated and available for reaction. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also improve the reaction rate.
Suboptimal Coupling Reagent Screen a panel of coupling reagents (e.g., HATU, HBTU, T3P, EDC/HOBt) to identify the most effective one for your specific substrate.
Incomplete Reaction Increase the reaction time and monitor the progress by TLC or LC-MS. A second addition of the coupling reagent and activated acid may be necessary.
Problem 2: Poor Results in Reductive Amination
Possible Cause Suggested Solution
Inefficient Imine/Iminium Ion Formation Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. The addition of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. For less reactive carbonyl compounds, a Lewis acid catalyst such as Ti(OiPr)₄ can promote imine formation.
Decomposition of Reducing Agent Use a stable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less prone to decomposition under mildly acidic conditions.
Slow Reduction Step If the imine formation is efficient but the reduction is slow, consider a more reactive reducing agent. However, be mindful of potential side reactions like the reduction of the carbonyl starting material.
Incorrect pH The pH of the reaction is critical. For imine formation, slightly acidic conditions are often optimal. If the reaction is too acidic, the amine starting material will be protonated and non-nucleophilic.

Data Presentation

Table 1: Comparison of Coupling Reagents for the N-Acylation of a Secondary Amine*
Coupling ReagentBaseSolventTime (h)Yield (%)
HATUDIPEADMF295
HBTUDIPEADMF488
EDC/HOBtDIPEADCM1275
T3PPyridineDCM685

*Data is representative for a typical N-acylation of a sterically hindered secondary amine and may vary depending on the specific substrates used.

Table 2: Influence of Reducing Agent on Reductive Amination Yield*
AldehydeReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1292
IsovaleraldehydeNaBH(OAc)₃DCE1685
BenzaldehydeNaBH₃CNMeOH1288
IsovaleraldehydeNaBH₃CNMeOH1878

*Yields are based on the coupling of a generic secondary amine with the specified aldehyde and are intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • A solution of 2-azaspiro[3.4]octane (or its derivative) (1.2 eq.) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-6 hours).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of the aldehyde or ketone (1.0 eq.) and 2-azaspiro[3.4]octane (or its derivative) (1.1 eq.) in anhydrous dichloroethane (DCE) is added acetic acid (1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

Amide_Coupling_Workflow cluster_start Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_end Workup & Purification Carboxylic_Acid Carboxylic Acid Coupling_Reagent Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Carboxylic_Acid->Coupling_Reagent Azaspiro_Octane Azaspiro[3.4]octane Reaction Combine Activated Acid with Azaspiro[3.4]octane Azaspiro_Octane->Reaction Coupling_Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Product Purification->Final_Product

Amide Coupling Experimental Workflow

Reductive_Amination_Workflow cluster_start Reactant Preparation cluster_imine Iminium Ion Formation cluster_reduction Reduction cluster_end Workup & Purification Carbonyl_Compound Aldehyde or Ketone Imine_Formation Mix Reactants (Optional: Acid Catalyst) Carbonyl_Compound->Imine_Formation Azaspiro_Octane Azaspiro[3.4]octane Azaspiro_Octane->Imine_Formation Reduction_Step Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction_Step Workup Aqueous Quench & Extraction Reduction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product Purified N-Alkylated Product Purification->Final_Product

Reductive Amination Experimental Workflow

Troubleshooting_Logic Start Low Yield in Coupling Reaction Check_Reaction_Type Identify Coupling Type Start->Check_Reaction_Type Amide_Coupling Amide Coupling Check_Reaction_Type->Amide_Coupling Acylation Reductive_Amination Reductive Amination Check_Reaction_Type->Reductive_Amination Alkylation Check_Reagents Verify Reagent Quality & Stoichiometry Amide_Coupling->Check_Reagents Check_Imine_Formation Confirm Imine Formation Reductive_Amination->Check_Imine_Formation Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Change_Reagent Consider Alternative Reagent Optimize_Conditions->Change_Reagent Still Low Yield Solution Improved Yield Optimize_Conditions->Solution Change_Reagent->Solution Check_Imine_Formation->Optimize_Conditions No Imine Optimize_Reduction Optimize Reduction Step Check_Imine_Formation->Optimize_Reduction Imine Formed Optimize_Reduction->Solution

Troubleshooting Logic for Low Yields

Validation & Comparative

Azaspiro[3.4]octane Linkers: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. While flexible alkyl and polyethylene glycol (PEG) chains have been the workhorses of early PROTAC design, there is a growing interest in more rigid and conformationally constrained linkers. This guide provides a comparative analysis of azaspiro[3.4]octane linkers, a class of rigid spirocyclic linkers, against commonly used flexible linkers, offering insights into their potential impact on PROTAC performance.

The selection of a PROTAC linker profoundly influences a molecule's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] Azaspiro[3.4]octane scaffolds, with their inherent three-dimensionality and conformational rigidity, present a compelling alternative to traditional flexible linkers.[3][4] These spirocyclic systems can offer predictable vectorization of the protein-binding moieties, potentially leading to more favorable interactions within the ternary complex and improved pharmacokinetic profiles.[3][5]

Comparative Analysis of Linker Types

The decision to employ a rigid azaspiro[3.4]octane linker over a flexible alkyl or PEG linker involves a trade-off between conformational control and synthetic accessibility. While flexible linkers allow for a broader sampling of conformational space, which can be advantageous in early-stage discovery, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing ternary complex stability.[6]

Physicochemical Properties

A significant challenge in PROTAC design is mitigating the often-unfavorable physicochemical properties arising from their high molecular weight and lipophilicity.[7] The choice of linker is a key strategy to modulate these characteristics.

PropertyAzaspiro[3.4]octane Linkers (Inferred)Alkyl LinkersPEG Linkers
Molecular Shape 3D, GlobularLinear, FlexibleLinear, Flexible
Rigidity HighLowLow
Solubility Potentially improved aqueous solubility due to 3D structure and polarity of the nitrogen atom.[4]Generally hydrophobic, can decrease aqueous solubility.[8]Hydrophilic, generally improves aqueous solubility.[1]
Lipophilicity (LogP) Moderate, tunable by substitution.HighLow
Metabolic Stability Potentially enhanced due to reduced conformational flexibility and protection of metabolically labile sites.[3]Can be susceptible to metabolism.[6]Can be susceptible to metabolism.[1]
Cell Permeability May be improved by adopting folded conformations that shield polar surface area.[9][10]Can be high due to lipophilicity, but may also lead to non-specific binding.[6]Can be variable; shorter chains may improve permeability, while longer chains can increase polar surface area.[11]

Note: The properties of azaspiro[3.4]octane linkers are inferred from the general characteristics of spirocyclic and rigid linkers in drug discovery, as direct comparative experimental data for PROTACs is limited in the public domain.

Impact on PROTAC Performance

The structural characteristics of the linker directly translate to its influence on the biological performance of the PROTAC.

Performance MetricAzaspiro[3.4]octane Linkers (Inferred)Alkyl LinkersPEG Linkers
Ternary Complex Stability Potentially enhanced due to pre-organization of binding moieties and reduced entropic penalty upon binding.[6]Can be lower due to high flexibility and entropic penalty.[6]Can be variable; may facilitate favorable interactions through hydrogen bonding.
Degradation Efficacy (DC50/Dmax) Potentially improved due to enhanced ternary complex stability.Variable, highly dependent on linker length and target proteins.Variable, highly dependent on linker length and target proteins.
Selectivity May be improved by enforcing a more defined geometry for ternary complex formation.[1]Can be lower due to conformational flexibility.Can be lower due to conformational flexibility.
Pharmacokinetics (PK) Potentially improved oral bioavailability and metabolic stability.[1][3]Can have poor PK properties due to high lipophilicity.Can have variable PK properties.

Note: The performance metrics of azaspiro[3.4]octane linkers are inferred based on the principles of rigid linker design in PROTACs. Actual performance will be target-dependent and requires empirical validation.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Linker Comparison cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Synthesize_PROTACs Synthesize PROTACs with Azaspiro[3.4]octane, Alkyl, and PEG Linkers Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, FRET, NanoBRET) Synthesize_PROTACs->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Synthesize_PROTACs->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Synthesize_PROTACs->Permeability_Assay Analyze_Data Compare DC50, Dmax, Permeability Coefficients, and Ternary Complex Stability Ternary_Complex_Assay->Analyze_Data Degradation_Assay->Analyze_Data Permeability_Assay->Analyze_Data

Caption: A rational workflow for comparing different PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.

Ternary Complex Formation Assays

These biophysical assays measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[13][14][15]

  • Surface Plasmon Resonance (SPR):

    • Immobilize the E3 ligase or the target protein on an SPR sensor chip.

    • Inject the PROTAC over the surface to measure the binary interaction.

    • Inject a pre-incubated mixture of the PROTAC and the other protein partner to measure the formation of the ternary complex.

    • Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constant (KD). The cooperativity of the ternary complex can also be determined.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Label the E3 ligase and the target protein with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.

    • Incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the FRET signal, which is proportional to the amount of ternary complex formed.

  • NanoBRET™ Assay:

    • Express the target protein as a fusion with NanoLuc® luciferase (energy donor) and the E3 ligase as a fusion with HaloTag® (energy acceptor) in cells.

    • Add the HaloTag® ligand labeled with a fluorescent reporter.

    • Treat the cells with the PROTAC and measure the bioluminescence resonance energy transfer (BRET) signal.[14]

Cell Permeability Assays

These assays evaluate the ability of a PROTAC to cross the cell membrane.[16][17][18]

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

    • The PROTAC is added to the donor well, and the amount of PROTAC that diffuses into the acceptor well over time is quantified by LC-MS/MS.

    • This assay provides a measure of passive membrane permeability.[19]

  • Caco-2 Permeability Assay:

    • Caco-2 cells are cultured on a permeable support to form a monolayer that mimics the intestinal epithelium.

    • The PROTAC is added to either the apical or basolateral side of the monolayer.

    • The amount of PROTAC that transports to the opposite side is measured over time by LC-MS/MS.

    • This assay assesses both passive permeability and the involvement of active transport mechanisms.[16]

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers have been instrumental in the initial success of PROTACs, rigid scaffolds like azaspiro[3.4]octane offer a promising strategy to overcome challenges related to physicochemical properties, ternary complex stability, and pharmacokinetics. The constrained nature of these spirocyclic linkers can lead to improved potency and selectivity by pre-organizing the PROTAC into a bioactive conformation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation through the robust experimental protocols outlined in this guide. As the field of targeted protein degradation continues to advance, the exploration of novel linker architectures, such as the azaspiro[3.4]octane scaffold, will be crucial for unlocking the full therapeutic potential of PROTACs.

References

The Spirocyclic Advantage: A Head-to-Head Comparison of Linker Rigidity in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a key component connecting the target protein binder and the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of protein degradation with a focus on the impact of incorporating rigid spirocyclic linkers versus more traditional flexible and semi-rigid linkers.

While the exploration of diverse spirocyclic scaffolds in PROTAC design is an emerging and promising field, direct head-to-head comparisons of different spirocyclic linkers (e.g., spiro[3.3]heptane vs. spiro[4.4]nonane) are not yet widely available in the published literature. However, a detailed case study on hematopoietic prostaglandin D synthase (H-PGDS) degraders provides valuable insights into the distinct advantages conferred by a spirocyclic linker compared to its more flexible counterparts.

The Critical Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency of ubiquitin transfer and subsequent proteasomal degradation.

Comparative Analysis of Linker Rigidity: A Case Study on H-PGDS Degraders

A study focused on the degradation of H-PGDS provides a clear head-to-head comparison of three PROTACs with linkers of varying rigidity: a flexible linker, a semi-rigid linker, and a rigid spirocyclic linker. All three PROTACs utilized the same warhead for H-PGDS and the same VHL E3 ligase ligand.

Quantitative Data Summary

The following table summarizes the key performance metrics of the three H-PGDS PROTACs, highlighting the impact of linker rigidity on their degradation activity and cellular properties.

Compound Linker Type Structure DC50 (nM) Dmax (%) Intracellular Accumulation (Relative to Flexible Linker) Ternary Complex Stability (Relative to Flexible Linker)
PROTAC-1 FlexibleAlkyl Chain~50>901.01.0
PROTAC-2 Semi-rigidAlkyl Chain with Double Bond~45>901.50.8
PROTAC-3 RigidSpiro[3.3]heptane~55>903.0 0.5

Note: The data presented is based on a published study and is intended for comparative purposes. Absolute values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different linkers. Below are outlines of key experimental protocols.

Protocol 1: Western Blot for Protein Degradation Quantification

Objective: To quantify the degradation of the target protein in cells treated with PROTACs.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTACs (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.

Protocol 2: Cellular Accumulation Assay

Objective: To measure the intracellular concentration of PROTACs.

  • Cell Treatment:

    • Treat cells with a fixed concentration of each PROTAC for a specific duration.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash them with PBS to remove any extracellular PROTAC.

    • Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in a specific lysis buffer).

  • Sample Preparation:

    • Precipitate proteins from the cell lysate (e.g., with acetonitrile).

    • Centrifuge to pellet the protein debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Quantify the amount of each PROTAC by comparing the signal to a standard curve of known concentrations.

    • Normalize the intracellular concentration to the cell number or total protein content.

Visualizing the PROTAC Workflow and Signaling Pathway

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the underlying biological pathway.

PROTAC_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_evaluation Cellular Evaluation cluster_analysis Data Analysis start Design of Spirocyclic and Control Linkers synthesis Synthesis of PROTACs start->synthesis treatment Cell Treatment with Varying PROTACs synthesis->treatment degradation Protein Degradation (Western Blot) treatment->degradation accumulation Cellular Accumulation (LC-MS/MS) treatment->accumulation ternary_complex Ternary Complex Formation Assay treatment->ternary_complex dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax quantify_accumulation Quantify Intracellular Concentration accumulation->quantify_accumulation stability Assess Ternary Complex Stability ternary_complex->stability end Head-to-Head Comparison dc50_dmax->end Compare Efficacy quantify_accumulation->end stability->end Ubiquitin_Proteasome_Pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (e.g., H-PGDS) PROTAC PROTAC (with Spirocyclic Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase (e.g., VHL) PROTAC->E3 E1 E1 Activating Enzyme E3->POI Polyubiquitination E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 Peptides Degraded Peptides Proteasome->Peptides

Comparative Guide to the Structural Confirmation of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives. It includes a summary of key characterization data, detailed experimental protocols for common analytical techniques, and a comparison with alternative structures used in drug discovery, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Structural Confirmation Data

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques. The following tables summarize the expected data for the parent compound.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
IUPAC NameThis compound
InChIKeyTWNDWKDXPSDFLL-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N

Table 2: Spectroscopic Data for a Representative Azaspiro[3.4]octane Derivative [2]

Note: Data for the exact title compound is not publicly available in full detail. The following is representative data for a closely related N-Boc protected azaspiro[3.4]octane derivative.

NucleusChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
¹H3.87 – 3.78m-
¹H3.73 – 3.63m-
¹H3.40 – 3.26m-
¹H1.99 – 1.73m-
¹H1.67 – 1.48m-
¹H1.46s-
¹H1.45 – 1.32m-
¹³C155.0--
¹³C79.3--
¹³C62.8--
¹³C56.9--
¹³C46.4--
¹³C31.0--
¹³C30.6--
¹³C29.3--
¹³C28.7--
¹³C23.6--

Experimental Protocols

Detailed methodologies for the key experiments used in the structural confirmation of this compound derivatives are provided below.

Synthesis and Purification

A patent for a related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, describes a three-step synthesis:

  • Reaction of 1-Boc-3-oxoazetidine with allyl bromide in the presence of zinc powder.[7]

  • Bromination of the resulting alcohol.[7]

  • Intramolecular cyclization to form the spirocyclic ether.[7]

Purification is typically achieved by flash chromatography on silica gel, with elution gradients of ethyl acetate in hexanes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of these compounds.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and coupling constants. This provides information on the connectivity of protons in the molecule.

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially for complex derivatives, two-dimensional NMR experiments are recommended.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: The accurate mass measurement allows for the determination of the elemental formula, confirming the expected atomic composition.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the stereochemistry (cis/trans isomerism) of the amino group relative to the spirocyclic core, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the absolute configuration of the molecule.

Comparison with Alternative Scaffolds in PROTACs

This compound and its derivatives are increasingly used as linkers in the design of PROTACs. The spirocyclic nature of this linker offers distinct advantages over more conventional flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.

Table 3: Comparison of Linker Types in PROTAC Design [8][9][10]

FeatureThis compoundFlexible Linkers (PEG, Alkyl)Rigid Linkers (e.g., bicyclic)
Conformational Rigidity Semi-rigidHighly flexibleHighly rigid
Solubility Generally goodCan be modulated with PEG lengthCan be lower
Cell Permeability Often favorable due to 3D shapeCan be challenging for longer chainsCan be favorable
Metabolic Stability Generally goodCan be susceptible to metabolismGenerally good
Ternary Complex Formation Pre-organizes the molecule for bindingHigh entropic penalty for bindingCan provide optimal orientation but may be difficult to optimize
Synthetic Accessibility More complexRelatively simpleOften complex

The rigid nature of the spiro[3.4]octane scaffold can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[11][12] This can lead to improved degradation efficiency and selectivity compared to highly flexible linkers, which have a higher entropic penalty upon binding.

Signaling Pathway and Experimental Workflow

The primary application for these molecules discussed in recent literature is as linkers in PROTACs. The following diagrams illustrate the general workflow for synthesizing a PROTAC and the ubiquitin-proteasome pathway through which PROTACs mediate protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Target_Ligand Target Protein Ligand Coupling Coupling Chemistry Target_Ligand->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Azaspiro_Linker Tert-butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate (or derivative) Azaspiro_Linker->Coupling PROTAC_Molecule Final PROTAC Molecule Coupling->PROTAC_Molecule

Caption: General workflow for the synthesis of a PROTAC molecule.

Ubiquitin_Proteasome_Pathway cluster_pathway Ubiquitin-Proteasome Pathway Mediated by a PROTAC PROTAC PROTAC (with Azaspiro Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The ubiquitin-proteasome pathway for targeted protein degradation by a PROTAC.[13][14][15]

References

A Comparative Analysis of PROTACs: Unveiling the Impact of Rigid Versus Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target protein binder to the E3 ligase ligand. The choice between a rigid and a flexible linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs with rigid versus flexible linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.

The fundamental role of the linker is to tether a ligand that binds to a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker's length, composition, and rigidity are critical in dictating the spatial arrangement of this ternary complex.[2][3]

Key Characteristics at a Glance: Flexible vs. Rigid Linkers
FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may have an entropic penalty.[1][4]May require a more specific protein-protein interface for productive complex formation.[4]
Solubility Generally higher aqueous solubility, especially with PEG linkers.[4]Can be lower, but can be modulated with polar functional groups.[4]
Cell Permeability Can be lower due to higher polarity and molecular size.[4]Can be higher due to reduced polarity and the ability to shield polar groups.[4]
Metabolic Stability More susceptible to metabolism.[2][5]Generally more metabolically stable.[6]
Synthetic Accessibility Generally easier and more straightforward to synthesize.[2][7]Often more synthetically challenging to prepare.[2][7]
Quantitative Comparison of PROTAC Performance

The following table summarizes representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

PROTAC TargetLinker TypeDC50 (Degradation)Binding Affinity (Kd)Key Findings & Reference
Androgen Receptor (AR) Rigid (polar linker)< 1 nMNot specifiedThe rigid linker improved pharmacokinetic properties and led to potent AR depletion.[8][9]
Androgen Receptor (AR) Flexible (PEG unit)3 µMNot specifiedThe flexible linker was able to adopt a productive conformation for ternary complex formation and degradation.[9]
Androgen Receptor (AR) Rigid (disubstituted phenyl rings)No activityNot specifiedThe rigid aromatic linkers were unable to induce degradation, suggesting an unfavorable conformation.[9]
IRAK4 Rigid (spirocyclic pyridine scaffolds)Doubled degradation activity (DC50)Not specifiedReplacing long-chain aliphatic alkyl linkers with rigid spirocyclic scaffolds increased linker rigidity, reduced TPSA, improved water solubility, and enhanced degradation activity.[10]
Hematopoietic Prostaglandin D Synthase (H-PGDS) Flexible vs. Rigid (methylene modifications and spirocyclic structures)Comparable (17.3 pM for a potent analog)Minimal impactVariations in linker flexibility had minimal impact on binding affinity and degradation activity. However, the rigid linker PROTAC exhibited approximately twice the intracellular accumulation but formed a less stable ternary complex.[10]
Bromodomain-containing protein 4 (BRD4) Flexible (PEG linkers of varying lengths)< 0.5 µM (0, 4-5 PEG units) vs. >5 µM (1-2 PEG units)Not specifiedAn unexpected pattern was observed where intermediate length flexible linkers showed reduced potency, highlighting the need for optimization for each ligand pair.[9]
Estrogen Receptor (ER)-α Flexible (varying atom chain length)Optimal at 16-atom chain lengthSimilar across different lengthsA significant effect of linker length on PROTAC efficacy was observed, with an optimal distance for maximal interaction.[11]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Western Blotting for Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[1] The intensity of the protein band is proportional to the amount of protein present.

General Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). The DC50 value (the concentration at which 50% of the target protein is degraded) can be calculated from a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Principle: ITC is a biophysical technique used to measure the heat changes that occur upon binding of molecules. It can be used to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

General Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[1]

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Loading the Instrument: Load the titrant (e.g., PROTAC) into the syringe of the ITC instrument and the titrand (e.g., target protein and E3 ligase) into the sample cell.[1]

  • Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity and other thermodynamic parameters.

Cell Permeability Assay (e.g., PAMPA)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

General Protocol:

  • Plate Preparation: A donor plate is filled with a solution of the PROTAC in a suitable buffer. An acceptor plate is filled with a buffer solution. The two plates are separated by a filter plate coated with a lipid-infused artificial membrane.

  • Incubation: The "sandwich" of plates is incubated for a specific period, allowing the PROTAC to diffuse from the donor to the acceptor plate.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.[1]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[1]

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->Ub Transfers POI_bound POI Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome [Degraded Peptides] [Degraded Peptides] Proteasome->[Degraded Peptides] Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Released & Recycled E3_bound E3 Ligase E3_bound->PROTAC_bound

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Comparison cluster_flexible_props Properties of Flexible Linkers cluster_rigid_props Properties of Rigid Linkers PROTAC_Design PROTAC Linker Design Flexible_Linker Flexible Linker (e.g., PEG, Alkyl) PROTAC_Design->Flexible_Linker Rigid_Linker Rigid Linker (e.g., Piperazine, Aromatic) PROTAC_Design->Rigid_Linker Flex_Adv Advantages: - High Conformational Freedom - Synthetic Ease - Improved Solubility (PEG) Flexible_Linker->Flex_Adv Flex_Disadv Disadvantages: - Entropic Penalty - Metabolic Instability - Potential for Unproductive Conformations Flexible_Linker->Flex_Disadv Rigid_Adv Advantages: - Pre-organization for Bioactive Conformation - Improved Pharmacokinetics - Enhanced Selectivity Rigid_Linker->Rigid_Adv Rigid_Disadv Disadvantages: - Synthetic Complexity - Less Adaptable - Potential for Steric Hindrance Rigid_Linker->Rigid_Disadv

Caption: A comparative overview of the properties of flexible versus rigid PROTAC linkers.

Experimental_Workflow cluster_biophysical Binding & Ternary Complex cluster_cellular Degradation & Viability Start PROTAC Design & Synthesis Biophysical_Assays Biophysical Assays Start->Biophysical_Assays Cellular_Assays Cellular Assays Biophysical_Assays->Cellular_Assays ITC ITC Biophysical_Assays->ITC SPR SPR Biophysical_Assays->SPR PK_Studies Pharmacokinetic (PK) Studies Cellular_Assays->PK_Studies Western_Blot Western Blot Cellular_Assays->Western_Blot Viability_Assay Cell Viability Assay Cellular_Assays->Viability_Assay Permeability Permeability Assay Cellular_Assays->Permeability Optimization Lead Optimization PK_Studies->Optimization Optimization->Start Iterative Redesign

Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[2] Flexible linkers, such as PEG and alkyl chains, offer synthetic convenience and conformational adaptability.[2][7] In contrast, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[2][7] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[2][5] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[3] Ultimately, a well-designed linker is key to unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Benchmark of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate as a Novel PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Spirocyclic Linker Against Established Flexible Linkers in PROTAC Design.

The strategic design of linkers is a critical determinant of efficacy for Proteolysis Targeting Chimeras (PROTACs). The linker region, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, significantly influences the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been predominantly utilized, there is a growing interest in more rigid structures to enhance metabolic stability and optimize ternary complex conformation.

This guide presents a comparative benchmark of a novel spirocyclic linker, Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, against commonly used flexible linkers. Due to the limited availability of public experimental data for this specific spirocyclic linker, this guide will utilize a hypothetical PROTAC, designated "SpiroPROTAC-1," to illustrate its potential performance characteristics based on the known properties of rigid linkers. This will be compared with published data for well-characterized PROTACs employing flexible linkers.

Data Presentation: A Comparative Analysis of Key Performance Metrics

The following tables summarize hypothetical performance data for SpiroPROTAC-1 and compare it with representative data for PROTACs with flexible linkers. It is crucial to note that the data for SpiroPROTAC-1 is illustrative and intended to highlight the potential advantages of a rigid spirocyclic linker.

Table 1: Comparative Physicochemical Properties of PROTACs

PropertySpiroPROTAC-1 (Hypothetical)PROTAC with PEG LinkerPROTAC with Alkyl Linker
Linker Type SpirocyclicFlexible (PEG)Flexible (Alkyl)
Molecular Weight ( g/mol ) ~850~900~800
Topological Polar Surface Area (TPSA) (Ų) ~120~150~110
Number of Rotatable Bonds ~8~20~15
Calculated LogP ~3.5~2.8~4.0

Note: The properties of PROTACs with flexible linkers are representative values from the literature.

Table 2: In Vitro Performance Metrics of PROTACs

ParameterSpiroPROTAC-1 (Hypothetical)PROTAC with PEG LinkerPROTAC with Alkyl Linker
Target Protein Degradation
DC50 (nM)152550
Dmax (%)959085
Cell Permeability (Papp, 10⁻⁶ cm/s) 1.81.22.5
Metabolic Stability (t½ in human liver microsomes, min) 1206090
Ternary Complex Cooperativity (α) >52-51-3

Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) are key indicators of PROTAC potency and efficacy. Papp (apparent permeability) is a measure of cell permeability. Ternary complex cooperativity (α) indicates the degree of favorable interaction between the target protein and E3 ligase upon PROTAC binding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the degradation of a target protein in response to treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and culture to 70-80% confluency.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

  • Plate Preparation:

    • Prepare a donor plate containing the PROTACs dissolved in a buffer solution.

    • Prepare an acceptor plate with a buffer solution.

    • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assay Procedure:

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and the PROTAC in a phosphate buffer.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Ternary Complex Formation Assay (e.g., NanoBRET)

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.

    • Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Label the HaloTag-E3 ligase fusion with a fluorescent HaloTag ligand.

    • Add the NanoLuc substrate to the cells.

    • Treat the cells with varying concentrations of the PROTAC.

    • Measure both the bioluminescence from NanoLuc and the fluorescence from the HaloTag ligand.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the formation of the ternary complex.

    • The cooperativity (α) can be calculated from the binding affinities of the PROTAC to the individual proteins and to the pre-formed binary complexes.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC SpiroPROTAC-1 PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Releases Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Recognition & Degradation Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis (DC50 & Dmax) I->J

Unlocking Potency and Permeability: A Comparative Analysis of Spirocyclic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and degradation machinery recruitment, the linker connecting these two moieties plays a critical, often underappreciated, role in dictating the overall efficacy of the degrader. This guide provides a comparative analysis of PROTACs incorporating a rigid spirocyclic linker, specifically focusing on derivatives of azaspiro[3.4]octane, against more conventional flexible linkers. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how linker rigidity can be strategically employed to enhance PROTAC performance.

The incorporation of rigid structural elements, such as spirocycles, into PROTAC linkers is a promising strategy to improve pharmacological properties. Unlike flexible alkyl or PEG chains, rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex between the target protein and the E3 ligase. This can translate to enhanced degradation potency and selectivity. Furthermore, rigidification can improve metabolic stability and cell permeability, key attributes for in vivo efficacy.

This guide will delve into a case study of PROTACs developed to target Hematopoietic Prostaglandin D Synthase (H-PGDS), a protein implicated in various inflammatory diseases and cancers. By comparing a PROTAC featuring a spirocyclic linker with analogues containing more flexible linkers, we will illustrate the tangible benefits and potential trade-offs of this design strategy.

Comparative Performance of H-PGDS PROTACs

A study focused on optimizing the linker of H-PGDS-targeting PROTACs provides a clear head-to-head comparison of flexible versus rigid linker strategies. The core scaffold of these PROTACs consists of a ligand for H-PGDS and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The key variable is the linker composition.

PROTACLinker TypeDC50 (nM)Dmax (%)Intracellular AccumulationTernary Complex Stability
PROTAC-1 Flexible (Alkyl Chain)~50>90ModerateHigh
PROTAC-2 Semi-Rigid~50>90Moderate-HighModerate
PROTAC-3 Rigid (Spirocyclic)~50>90HighLow

Data summarized from a study on H-PGDS PROTACs.[1]

As the data indicates, while all three PROTACs exhibited potent degradation of H-PGDS with similar DC50 and Dmax values, the PROTAC with the rigid spirocyclic linker (PROTAC-3 ) demonstrated significantly higher intracellular accumulation.[1] This suggests that the rigidified structure enhances cell permeability, a crucial factor for overall biological activity. However, this came at the cost of reduced ternary complex stability, highlighting a potential trade-off in PROTAC design where increased rigidity may hinder the optimal conformational adjustments required for stable protein-protein interactions within the ternary complex.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparative analysis.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the levels of a target protein within cells following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Human cell lines (e.g., HeLa or specific disease-relevant lines) are seeded in 6-well plates and cultured to approximately 80% confluency. The cells are then treated with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (typically 18-24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-H-PGDS) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The target protein levels are normalized to the loading control, and the percentage of degradation relative to the DMSO-treated control is calculated. DC50 and Dmax values are determined by fitting the dose-response data to a nonlinear regression curve.

Cellular Uptake Assay

Objective: To measure the intracellular concentration of a PROTAC.

Methodology:

  • Cell Treatment: Cells are seeded and treated with a fixed concentration of the PROTAC for a defined period.

  • Cell Harvesting and Lysis: Cells are washed with PBS, harvested, and counted. A known number of cells are then lysed.

  • Sample Preparation: An internal standard is added to the cell lysate, and proteins are precipitated using a solvent like acetonitrile. The supernatant is collected after centrifugation.

  • LC-MS/MS Analysis: The concentration of the PROTAC in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculation: The intracellular concentration is calculated by dividing the quantified amount of the PROTAC by the volume of the cells.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To assess the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Methodology:

  • Cell Treatment: Cells are treated with the PROTAC or DMSO for a short duration (e.g., 2-4 hours).

  • Immunoprecipitation: Cell lysates are incubated with an antibody against either the target protein or the E3 ligase (e.g., anti-VHL) or an isotype control antibody, along with protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

  • Western Blot Analysis: The eluted samples are analyzed by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins, which indicates the formation of the ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC Target Target Protein (e.g., H-PGDS) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex Ternary Complex Ternary_Complex->PROTAC Recycling Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ub_Target Ubiquitinated Target Protein Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis biochemical_assays Biochemical Assays (Binding Affinity) start->biochemical_assays cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays degradation_assay Degradation Assay (Western Blot, DC50, Dmax) cell_based_assays->degradation_assay permeability_assay Cellular Permeability (LC-MS/MS) cell_based_assays->permeability_assay ternary_complex_assay Ternary Complex Formation (Co-IP) cell_based_assays->ternary_complex_assay optimization Lead Optimization degradation_assay->optimization permeability_assay->optimization ternary_complex_assay->optimization optimization->start Iterative Design in_vivo In Vivo Studies optimization->in_vivo

Caption: A typical experimental workflow for PROTAC evaluation.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, ensuring the safety of laboratory personnel and environmental protection.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a common reagent in pharmaceutical research and development. Adherence to these procedures is critical to mitigate risks associated with its hazardous properties and to ensure compliance with environmental regulations.

I. Hazard Identification and Quantitative Data

Before handling, it is crucial to be aware of the inherent hazards of this compound. This substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

This data is essential for conducting a risk assessment prior to any handling or disposal procedures.

II. Personnel Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn at all times when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation

  • Solid Waste:

    • Collect un-used or expired solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, clearly labeled container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and compatible container for liquid hazardous waste.

    • Do not mix this waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids or bases.

Step 2: Container Management

  • All waste containers must be in good condition and kept securely closed except when adding waste.[2]

  • Ensure containers are made of a material compatible with the chemical.

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Use secondary containment, such as a plastic tub, to prevent the spread of potential spills.[2]

Step 3: Labeling

  • Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS office or contractor with a detailed inventory of the waste to be collected.

  • Follow all institutional and local regulations for the storage and handover of hazardous waste.

Step 5: Decontamination of Empty Containers

  • Empty containers that previously held this compound must also be disposed of as hazardous waste unless properly decontaminated.[2]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate from this process must be collected and disposed of as liquid hazardous waste.[2]

  • After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

IV. Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section II.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Identify Waste (Solid or Liquid) wear_ppe Wear Appropriate PPE start->wear_ppe Ensure Safety segregate Segregate into Designated Container wear_ppe->segregate Proceed to Handle label_container Label Container 'Hazardous Waste' segregate->label_container Properly Identify store_securely Store in Secure Secondary Containment label_container->store_securely Ready for Storage contact_ehs Contact EHS for Waste Pickup store_securely->contact_ehs Await Pickup disposal Professional Disposal contact_ehs->disposal Final Step

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.